Product packaging for Ranirestat(Cat. No.:CAS No. 147254-64-6)

Ranirestat

Cat. No.: B1678808
CAS No.: 147254-64-6
M. Wt: 420.2 g/mol
InChI Key: QCVNMNYRNIMDKV-QGZVFWFLSA-N
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Description

Ranirestat (also known as AS-3201) is a structurally novel, potent, and orally active aldose reductase (AR) inhibitor investigated for the treatment of diabetic complications, particularly diabetic sensorimotor polyneuropathy (DSP) [1] [2] . Its primary mechanism of action involves the highly potent and uncompetitive inhibition of aldose reductase, a key enzyme in the polyol pathway [8] . Under hyperglycemic conditions, this pathway leads to the accumulation of sorbitol within cells, such as those in peripheral nerves, causing osmotic stress and damage [1] . This compound has demonstrated good penetration into nerve tissue, resulting in a dose-dependent reduction of intraneural sorbitol and fructose levels [2] [8] . The research value of this compound is underscored by positive outcomes in pre-clinical and clinical studies. In animal models of diabetes, repeated administration of this compound significantly improved motor nerve conduction velocity (MNCV) [8] . A randomized, double-blind, placebo-controlled Phase III clinical trial in Japan involving 557 patients with diabetic polyneuropathy showed that 40 mg/day of this compound for 52 weeks was well-tolerated and led to a statistically significant improvement in tibial MNCV compared to placebo [4] . Improvements were also noted in other nerves. This makes this compound a critical research tool for probing the polyol pathway's role in diabetic complications and for developing potential therapeutic interventions [6] . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11BrFN3O4 B1678808 Ranirestat CAS No. 147254-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNMNYRNIMDKV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163642
Record name Ranirestat
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Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147254-64-6
Record name Ranirestat
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URL https://commonchemistry.cas.org/detail?cas_rn=147254-64-6
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Record name Ranirestat [INN]
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Record name Ranirestat
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URL https://www.drugbank.ca/drugs/DB05327
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Record name RANIRESTAT
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ranirestat's Mechanism of Action in the Polyol Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranirestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and fructose in tissues, a process implicated in the pathogenesis of diabetic complications. This compound's mechanism of action is centered on its reversible and uncompetitive inhibition of aldose reductase, thereby mitigating the metabolic imbalances associated with the polyol pathway's overactivation. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Uncompetitive Inhibition of Aldose Reductase

This compound functions as a highly effective inhibitor of aldose reductase (AR), the initial and rate-limiting enzyme of the polyol pathway. Kinetic analyses have definitively characterized its mode of inhibition as uncompetitive and reversible .[1]

This specific mechanism means that this compound preferentially binds to the enzyme-substrate complex—in this case, the aldose reductase-NADPH-glucose complex. This binding event effectively locks the substrate in the active site, preventing the catalytic conversion of glucose to sorbitol and the subsequent release of the product. An important characteristic of uncompetitive inhibition is that increasing the substrate (glucose) concentration does not overcome the inhibitory effect of this compound.

The inhibition of aldose reductase by this compound directly addresses the primary pathogenic mechanism of the polyol pathway in diabetic complications. By blocking the conversion of glucose to sorbitol, this compound prevents the intracellular accumulation of this sugar alcohol. Consequently, the subsequent conversion of sorbitol to fructose by sorbitol dehydrogenase is also halted. This dual action prevents the osmotic stress and the alterations in the cellular redox state (due to the consumption of NADPH and the production of NADH) that are believed to contribute to cellular damage in diabetic neuropathy, retinopathy, and nephropathy.[2][3]

Quantitative Data on this compound's Efficacy

The potency of this compound has been demonstrated in both preclinical and clinical studies through the significant reduction of polyol pathway intermediates and improvements in physiological parameters.

Table 1: Effect of this compound on Nerve Sorbitol and Fructose Levels
SpeciesTissueDosageDuration% Reduction in Sorbitol% Reduction in FructoseReference
HumanSural Nerve5 mg/day12 weeks65.2%Similarly Inhibited[4][5]
HumanSural Nerve20 mg/day12 weeks83.5%Similarly Inhibited[2][4][5]
RatSciatic Nerve0.1, 1.0, 10 mg/kg/day40 weeksDose-dependent decreaseNot specified[6]
Table 2: Effect of this compound on Nerve Conduction Velocity (NCV) in Clinical Trials
Nerve TypeDosageDurationImprovement in NCV (m/s)P-valueReference
Tibial Motor40 mg/day52 weeks0.52 (difference from placebo)0.021[2][7]
Median Motor40 mg/day52 weeksSignificant increase< 0.01[3]
Proximal Median Sensory40 mg/day52 weeksSignificant increase< 0.01[3]
Distal Median Sensory40 mg/day52 weeksSignificant increase< 0.01[3]
Peroneal Motor20 mg/day60 weeksImprovedN/A[4]
Sural Sensory20 mg/day60 weeksImprovedN/A[4]

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric Method)

This protocol is adapted from standard methods used for the determination of aldose reductase activity and its inhibition.[8][9]

Principle: The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde.

Materials:

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution (e.g., 2.5 x 10⁻⁴ M in buffer)

  • DL-glyceraldehyde solution (substrate, e.g., 5 x 10⁻³ M in buffer)

  • Aldose reductase enzyme preparation (e.g., partially purified from rat lens or recombinant human aldose reductase)

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • 0.7 mL of 0.067 M phosphate buffer (pH 6.2)

    • 0.1 mL of NADPH solution

    • 0.1 mL of the aldose reductase enzyme preparation

    • 0.1 mL of the inhibitor solution (this compound) at various concentrations or solvent control.

  • Pre-incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated using the formula: [(Activity_control - Activity_inhibitor) / Activity_control] * 100.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For kinetic analysis (e.g., Lineweaver-Burk plots), vary the substrate concentration at fixed inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).

Quantification of Sorbitol and Fructose in Nerve Tissue (LC-MS/MS Method)

This protocol is based on a validated method for the sensitive and specific quantification of polyols in biological tissues.[10]

Principle: Sorbitol and fructose are extracted from nerve tissue, separated by liquid chromatography, and detected by tandem mass spectrometry (MS/MS) using stable isotope-labeled internal standards for accurate quantification.

Materials:

  • Sciatic nerve tissue

  • Internal standards: Sorbitol-¹³C₆ and Fructose-¹³C₆

  • Protein precipitation solution (e.g., acetonitrile)

  • Solid-phase extraction (SPE) cartridges (mixed-mode)

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) source

  • Luna 5 µm NH₂ 100A column (150 x 4.6 mm) or equivalent

  • Mobile phase A: Acetonitrile with 0.1% CH₂Cl₂

  • Mobile phase B: 50% Methanol in water

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of nerve tissue in a suitable buffer.

    • Spike the homogenate with known concentrations of the internal standards (Sorbitol-¹³C₆ and Fructose-¹³C₆).

    • Precipitate proteins by adding a cold protein precipitation solution (e.g., acetonitrile), vortex, and centrifuge.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the sorbitol and fructose fraction with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: Luna 5 µm NH₂ 100A (150 x 4.6 mm)

      • Flow rate: 800 µL/min

      • Oven temperature: 40°C

      • Use a suitable gradient of mobile phases A and B to achieve separation of sorbitol and fructose from their isomers.

    • Mass Spectrometric Detection:

      • Ionization mode: APCI (Atmospheric Pressure Chemical Ionization)

      • Monitor the specific precursor-to-product ion transitions for sorbitol, fructose, and their respective internal standards.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the concentration.

    • Quantify the concentrations of sorbitol and fructose in the nerve tissue samples based on the calibration curves.

Mandatory Visualizations

Polyol Pathway and this compound's Site of Action

Polyol_Pathway cluster_AR Aldose Reductase (AR) cluster_SDH Sorbitol Dehydrogenase (SDH) Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP Consumed SDH->Fructose NADH NADH SDH->NADH Produced NADPH NADPH NADPH->AR Co-factor NAD NAD+ NAD->SDH Co-factor This compound This compound This compound->AR Inactivates (Uncompetitive Inhibition)

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow for Aldose Reductase Inhibitor Screening

ARI_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Buffer - NADPH - Substrate (DL-glyceraldehyde) mix Combine Buffer, NADPH, Enzyme, and Inhibitor/Control in cuvette reagents->mix enzyme Prepare Aldose Reductase Enzyme Solution enzyme->mix inhibitor Prepare this compound (or test compound) dilutions inhibitor->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate reaction with Substrate addition preincubate->start_reaction measure Monitor NADPH oxidation (Absorbance at 340 nm) start_reaction->measure calculate_rate Calculate reaction rate (ΔOD/min) measure->calculate_rate percent_inhibition Calculate % Inhibition calculate_rate->percent_inhibition ic50 Determine IC50 value percent_inhibition->ic50

Caption: Workflow for screening Aldose Reductase inhibitors using a spectrophotometric assay.

Logical Relationship of Uncompetitive Inhibition

Uncompetitive_Inhibition E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES + S S S Substrate (Glucose) ES->E P P Product (Sorbitol) ES->P k_cat ESI ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I I I Inhibitor (this compound) ESI->ES

Caption: this compound's uncompetitive inhibition: binding only to the enzyme-substrate complex.

References

ranirestat (AS-3201) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Aldose Reductase Inhibitor for Researchers and Drug Development Professionals

Introduction: Ranirestat, also known as AS-3201, is a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, a metabolic route that converts glucose to sorbitol.[2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, this compound aims to mitigate these long-term complications. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a spiro-pyrrolidino-hydantoin derivative with a complex heterocyclic structure.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound (AS-3201)

PropertyValueSource
IUPAC Name (3R)-2'-[(4-Bromo-2-fluorophenyl)methyl]-1'H-spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetrone[4]
CAS Number 147254-64-6[4]
Molecular Formula C₁₇H₁₁BrFN₃O₄[1]
Molecular Weight 420.19 g/mol [4][5]
SMILES C1=CC2=C(C=C1)N(C(=O)C3(C(=O)N(C(=O)C=C3)CC4=CC=C(C=C4F)Br)CCN2)[6]
pKa (Strongest Acidic) 9.22[1]
Solubility Soluble in DMSO (≥ 50 mg/mL)[7][8]
Appearance Off-white to pink solid[8]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[8]

Pharmacological Properties

This compound's primary pharmacological action is the potent and specific inhibition of aldose reductase.

Table 2: Pharmacological Profile of this compound (AS-3201)

ParameterValueSpecies/SystemSource
IC₅₀ (Aldose Reductase) 11 nMRat Lens[7]
IC₅₀ (Aldose Reductase) 15 nMRecombinant Human[7]
Ki (Aldose Reductase) 0.38 nMRecombinant Human[7]

Mechanism of Action: The Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH and the increase in the NADH/NAD+ ratio contribute to oxidative stress, both of which are implicated in cellular damage.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR High Glucose Glycolysis Glycolysis Glucose->Glycolysis Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH CellularDamage Cellular Damage (Osmotic & Oxidative Stress) Sorbitol->CellularDamage Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NADP->CellularDamage Oxidative Stress NAD NAD+ NAD->SDH This compound This compound (AS-3201) Inhibition Inhibition This compound->Inhibition Inhibition->AR

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against aldose reductase.

Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity (IC₅₀).

Materials:

  • Purified or recombinant aldose reductase enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • This compound (AS-3201) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution. Prepare serial dilutions of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction mixture to wells designated for the blank, control, and various concentrations of this compound. Add the corresponding concentration of this compound or DMSO (for the control) to the appropriate wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells except the blank.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition is determined relative to the control reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

AldoseReductaseAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Aldose Reductase, NADPH, and Buffer Mixture Plate Add Reaction Mixture and This compound/DMSO to 96-well Plate PrepEnzyme->Plate PrepInhibitor Prepare Serial Dilutions of this compound PrepInhibitor->Plate AddSubstrate Initiate Reaction with DL-glyceraldehyde Plate->AddSubstrate Measure Measure Absorbance at 340 nm (Kinetic Reading) AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Determine % Inhibition CalcRate->CalcInhibition CalcIC50 Calculate IC50 Value CalcInhibition->CalcIC50

Caption: Workflow for an in vitro aldose reductase inhibition assay.
In Vivo Assessment of Diabetic Neuropathy in a Rat Model

This protocol outlines a typical preclinical study to evaluate the efficacy of this compound in an animal model of diabetic neuropathy.

Objective: To assess the effect of this compound on nerve conduction velocity in streptozotocin (STZ)-induced diabetic rats.

Animals: Male Wistar rats.

Procedure:

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.

  • Treatment Groups: Diabetic rats are randomly assigned to treatment groups: vehicle control and this compound (administered orally at various doses). A non-diabetic control group is also included.

  • Treatment Period: this compound is administered daily for a specified period (e.g., 4-8 weeks).

  • Nerve Conduction Velocity (NCV) Measurement:

    • Rats are anesthetized, and their body temperature is maintained.

    • Stimulating electrodes are placed on the sciatic nerve at two points (e.g., the sciatic notch and the tibial nerve at the ankle).

    • Recording electrodes are placed in the interosseous muscles of the paw.

    • The nerve is stimulated at both points, and the latency of the muscle action potential is recorded.

    • NCV is calculated by dividing the distance between the two stimulating points by the difference in latency.

  • Data Analysis: NCV values are compared between the different treatment groups using appropriate statistical methods.

Clinical Development

This compound has been evaluated in clinical trials for the treatment of diabetic sensorimotor polyneuropathy. A key phase III clinical trial (NCT00101426) was a multicenter, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of this compound over 52 weeks. The primary endpoints often include changes in nerve conduction velocity.

ClinicalTrialWorkflow cluster_screening Patient Recruitment cluster_randomization Treatment Phase cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis Screening Screening of Patients with Diabetic Sensorimotor Polyneuropathy Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Placebo Placebo Group Randomization->Placebo Ranirestat10 This compound 10 mg/day Randomization->Ranirestat10 Ranirestat20 This compound 20 mg/day Randomization->Ranirestat20 Ranirestat40 This compound 40 mg/day Randomization->Ranirestat40 Treatment 52-Week Treatment Period Placebo->Treatment Ranirestat10->Treatment Ranirestat20->Treatment Ranirestat40->Treatment NCV Nerve Conduction Velocity Measurements Treatment->NCV mTCNS Modified Toronto Clinical Neuropathy Score Treatment->mTCNS Safety Safety Monitoring (Adverse Events, Labs) Treatment->Safety Analysis Statistical Analysis of Primary and Secondary Endpoints NCV->Analysis mTCNS->Analysis Safety->Analysis

Caption: Logical workflow of a Phase III clinical trial for this compound.

Conclusion

This compound (AS-3201) is a well-characterized, potent inhibitor of aldose reductase with a clear mechanism of action targeting the polyol pathway. Preclinical and clinical studies have demonstrated its potential to address the underlying mechanisms of diabetic neuropathy. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, which is essential for researchers and drug development professionals working on novel therapies for diabetic complications. Further research and development may continue to elucidate the full therapeutic potential of this compound.

References

Ranirestat's Binding Affinity for Aldose Reductase (AKR1B1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ranirestat for human aldose reductase (AKR1B1), a critical enzyme in the polyol pathway implicated in diabetic complications. This document outlines this compound's inhibitory kinetics, summarizes key binding affinity data, presents detailed experimental protocols for assessing its activity, and visualizes the relevant biochemical pathways.

Introduction to this compound and Aldose Reductase (AKR1B1)

This compound, also known as AS-3201, is a potent and structurally novel inhibitor of aldose reductase (AKR1B1; EC 1.1.1.21).[1] AKR1B1 is the first and rate-limiting enzyme in the polyol pathway, which, under hyperglycemic conditions, converts excess glucose to sorbitol. This accumulation of sorbitol, along with subsequent conversion to fructose, is a key pathogenic factor in the development of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. By inhibiting AKR1B1, this compound aims to mitigate these complications by preventing the accumulation of intracellular sorbitol.[1]

Binding Affinity and Inhibition Kinetics of this compound

Kinetic analyses have revealed that this compound's inhibition of aldose reductase is uncompetitive and reversible .[2] This mode of inhibition indicates that this compound preferentially binds to the enzyme-substrate complex, rather than the free enzyme.

ParameterValueSpecies/SystemMethodReference
Inhibition Mode Uncompetitive, ReversibleRat Lens Aldose ReductaseKinetic Analysis[2]
Calculated Binding Energy -10.41 kcal/molHuman AKR1B1Molecular Dynamics Simulation

Note: The binding energy is a calculated value and not a direct experimental measure of inhibition.

The Polyol Pathway and Downstream Signaling

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.

The activation of the polyol pathway by AKR1B1 initiates a cascade of events that contribute to cellular damage:

  • Sorbitol Accumulation: The intracellular accumulation of sorbitol, an osmolyte, leads to osmotic stress and cellular damage.

  • NADPH Depletion: The conversion of glucose to sorbitol consumes the cofactor NADPH. Depletion of NADPH impairs the regeneration of the antioxidant glutathione, leading to increased oxidative stress.

  • Increased Fructose Production: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

  • Formation of Advanced Glycation End Products (AGEs): Both fructose and the intermediates of glycolysis are potent precursors for the formation of Advanced Glycation End Products (AGEs).[1][3] AGEs are harmful compounds that can modify proteins and lipids, leading to cellular dysfunction and contributing to the pathology of diabetic complications.[4]

  • Activation of Protein Kinase C (PKC): The increased flux through the polyol pathway can lead to the activation of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that can contribute to vascular damage and other diabetic complications.[5][6]

Polyol_Pathway Glucose High Intracellular Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 AGEs Advanced Glycation End Products (AGEs) Glucose->AGEs Precursor to Sorbitol Sorbitol AKR1B1->Sorbitol NADP NADP+ AKR1B1->NADP Consumes This compound This compound This compound->AKR1B1 SDH Sorbitol Dehydrogenase Sorbitol->SDH PKC Protein Kinase C (PKC) Activation Sorbitol->PKC Contributes to Fructose Fructose SDH->Fructose Fructose->AGEs Precursor to NADPH NADPH NADPH->AKR1B1 Cofactor GSH GSH (Glutathione) NADPH->GSH Regenerates OxidativeStress Increased Oxidative Stress NADP->OxidativeStress Leads to GSSG GSSG Complications Diabetic Complications OxidativeStress->Complications AGEs->Complications PKC->Complications

The Polyol Pathway and its downstream pathogenic signaling in diabetic complications.

Experimental Protocols for Assessing AKR1B1 Inhibition

The following is a representative protocol for determining the inhibitory activity of a compound, such as this compound, against AKR1B1.

Aldose Reductase (AKR1B1) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by AKR1B1.

Materials:

  • Recombinant human AKR1B1

  • NADPH

  • DL-glyceraldehyde (or other suitable substrate)

  • This compound (or other test inhibitor)

  • Sodium phosphate buffer (pH 6.7)

  • Potassium phosphate buffer

  • Ammonium sulfate

  • EDTA

  • UV/Vis spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of recombinant human AKR1B1 in a suitable buffer.

    • Prepare stock solutions of NADPH, DL-glyceraldehyde, and this compound in the appropriate buffer.

  • Assay Mixture:

    • In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, potassium phosphate, ammonium sulfate, EDTA, and NADPH.

    • Add the desired concentration of this compound (or vehicle control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding DL-glyceraldehyde to the cuvette.

  • Measure Absorbance:

    • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) at 37°C. The rate of NADPH oxidation is proportional to the AKR1B1 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

AldoseReductaseAssay Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) Start->PrepareReagents AssaySetup Prepare Assay Mixture in Cuvette (Buffer, NADPH, Inhibitor/Vehicle) PrepareReagents->AssaySetup PreIncubate Pre-incubate at 37°C for 10 min AssaySetup->PreIncubate AddEnzyme Add AKR1B1 Enzyme PreIncubate->AddEnzyme InitiateReaction Initiate Reaction by adding Substrate (DL-glyceraldehyde) AddEnzyme->InitiateReaction MeasureAbsorbance Monitor Absorbance Decrease at 340 nm InitiateReaction->MeasureAbsorbance CalculateVelocity Calculate Initial Reaction Velocity (V₀) MeasureAbsorbance->CalculateVelocity DetermineInhibition Determine Percent Inhibition CalculateVelocity->DetermineInhibition CalculateIC50 Calculate IC50 Value DetermineInhibition->CalculateIC50 End End CalculateIC50->End

Experimental workflow for determining the IC50 of an AKR1B1 inhibitor.

Conclusion

This compound is a potent, uncompetitive, and reversible inhibitor of aldose reductase (AKR1B1). Its mechanism of action, centered on the blockade of the polyol pathway, provides a strong rationale for its development as a therapeutic agent for the management of diabetic complications. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working on AKR1B1 inhibitors. Further studies to precisely determine the K_i_ and IC50 values of this compound against purified human AKR1B1 will be crucial for a more complete understanding of its binding affinity and for the development of next-generation inhibitors.

References

Preclinical Pharmacology of Ranirestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat, also known as AS-3201, is a potent, orally available small molecule inhibitor of the enzyme aldose reductase (AR).[1][2] It is under development for the treatment of diabetic complications, particularly diabetic neuropathy.[2] Chronic hyperglycemia in diabetes leads to the overactivation of the polyol pathway, where aldose reductase is the rate-limiting enzyme.[3][4] This pathway is implicated in the pathogenesis of microvascular complications affecting peripheral nerves, the retina, and kidneys. By inhibiting aldose reductase, this compound aims to mitigate the downstream pathological effects of the polyol pathway, offering a targeted therapeutic strategy independent of glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data on its mechanism of action, pharmacodynamic efficacy in various animal models, and associated experimental methodologies.

Mechanism of Action

The Polyol Pathway in Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway in insulin-insensitive tissues.[5] Aldose reductase (AR) catalyzes the first and rate-limiting step, reducing glucose to sorbitol, a process that consumes the cofactor NADPH.[5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), which uses NAD+ as a cofactor.[5]

The pathological consequences of this pathway's hyperactivity are multifactorial:

  • Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment, causing an influx of water, cellular swelling, and ultimately, osmotic stress-induced cell damage.[6]

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase. A diminished NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[6]

  • Redox Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio, creating a state of pseudohypoxia that can alter cellular metabolism and signaling.[4]

These mechanisms collectively contribute to the cellular dysfunction and damage underlying diabetic complications such as neuropathy, retinopathy, and nephropathy.[3]

This compound as a Potent Aldose Redductase Inhibitor

This compound is a structurally novel and potent inhibitor of aldose reductase (AKR1B1).[1] It acts by directly binding to the enzyme and blocking its catalytic activity, thereby preventing the conversion of glucose to sorbitol.[1] This action addresses the primary initiating step of polyol pathway-mediated damage. Preclinical studies have demonstrated that this compound possesses a stronger inhibitory activity against aldose reductase than epalrestat, another commercially available ARI.[7]

Polyol_Pathway cluster_Pathway Polyol Pathway cluster_Cofactors Cofactor Consumption cluster_Pathology Pathological Consequences Glucose Excess Glucose (Hyperglycemia) AR Aldose Reductase (Rate-Limiting Enzyme) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose AR->Sorbitol NADPH_NADP NADPH → NADP+ AR->NADPH_NADP SDH->Fructose NAD_NADH NAD+ → NADH SDH->NAD_NADH Oxidative_Stress Increased Oxidative Stress NADPH_NADP->Oxidative_Stress Redox_Imbalance Redox Imbalance (Increased NADH/NAD+) NAD_NADH->Redox_Imbalance This compound This compound This compound->AR Inhibition In_Vivo_Workflow cluster_Endpoints Assessments start Study Start: Spontaneously Diabetic Torii (SDT) Rats grouping Group Allocation: - Diabetic Control - this compound (0.1, 1, 10 mg/kg) - Epalrestat (100 mg/kg) - Non-Diabetic Control start->grouping treatment Daily Oral Dosing (40 Weeks) grouping->treatment endpoints Endpoint Measurement treatment->endpoints mncv MNCV Measurement (Sciatic Nerve) biochem Tissue Collection (Sciatic Nerve, Lens) cataract Cataract Scoring (Slit Lamp) analysis Data Analysis: - Statistical Comparison - Biochemical Quantification mncv->analysis biochem->analysis cataract->analysis

References

Ranirestat: A Deep Dive into its Impact on Intracellular Sorbitol and Fructose in Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] In hyperglycemic conditions, characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to the accumulation of intracellular sorbitol and its subsequent conversion to fructose.[3][4][5] This accumulation is implicated in the pathogenesis of diabetic complications, particularly diabetic sensorimotor polyneuropathy (DSP), by inducing osmotic stress, depleting essential cofactors like NADPH, and increasing oxidative stress.[6] This technical guide provides a comprehensive overview of the effect of this compound on intracellular sorbitol and fructose levels, presenting key quantitative data, experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action: Inhibition of the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the elevated intracellular glucose concentrations saturate the glycolytic pathway, leading to the shunting of excess glucose into the polyol pathway.[4]

The polyol pathway consists of two primary enzymatic reactions:

  • Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[3][6]

  • Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[3]

This compound exerts its therapeutic effect by acting as a potent, uncompetitive, and reversible inhibitor of aldose reductase.[7] By blocking this initial, rate-limiting step, this compound effectively prevents the conversion of glucose to sorbitol, thereby mitigating the downstream accumulation of both sorbitol and fructose in tissues susceptible to diabetic complications, such as peripheral nerves and the lens.[1][7]

cluster_Polyol Polyol Pathway Glucose Glucose (High) AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH This compound This compound Inhibition This compound->Inhibition Inhibition->AR

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Effects of this compound on Sorbitol and Fructose Levels

Numerous preclinical and clinical studies have quantified the significant impact of this compound on reducing intracellular sorbitol and fructose concentrations in various tissues.

Preclinical Data

Studies in animal models of diabetes have consistently demonstrated the potent dose-dependent effect of this compound in preventing the accumulation of sorbitol and fructose in nerve tissues and the lens.

Animal ModelTissueThis compound Dose (mg/kg/day)Treatment DurationSorbitol Level (nmol/g)Fructose Level (nmol/g)Reference
Spontaneously Diabetic Torii (SDT) Rats Sciatic NerveControl (Untreated Diabetic)40 weeks2.05 ± 0.10Increased vs. Normal[8][9]
0.140 weeksSignificantly DecreasedSignificantly Decreased[8][9]
1.040 weeksSignificantly DecreasedSignificantly Decreased[8][9]
10.040 weeksSignificantly DecreasedSignificantly Decreased[8][9]
Streptozotocin (STZ)-Diabetic Rats Sciatic Nerve & LensNot SpecifiedRepeated oral administration for 5, 21, or 60 daysEnhanced reduction with repeated administrationNot Specified[7][10]
Clinical Data

Clinical trials in patients with diabetic sensorimotor polyneuropathy have confirmed the efficacy of this compound in reducing sorbitol levels in both nerve tissue and erythrocytes, which serve as a surrogate marker.

Study PhasePatient PopulationTissue/Cell TypeThis compound Dose (mg/day)Treatment DurationSorbitol ReductionReference
Phase II Mild to Moderate DSPSural Nerve512 weeks65.2%[11][12]
2012 weeks83.5%[11][12][13]
Phase III Diabetic PolyneuropathyErythrocytes4052 weeks75.82% (from 53.19 to 12.20 nmol/g Hb)[13]
Phase II Trial DSPNot SpecifiedNot SpecifiedNot Specified65% to 84%[14]

Experimental Protocols for Sorbitol and Fructose Measurement

The quantification of intracellular sorbitol and fructose in research and clinical settings requires precise and sensitive analytical methods.

Sample Collection and Preparation
  • Nerve Tissue (e.g., Sural Nerve Biopsy): Nerve biopsies are obtained from patients under local anesthesia. The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis. For analysis, the tissue is weighed and homogenized in a suitable buffer.

  • Erythrocytes (Red Blood Cells): Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The red blood cells are separated by centrifugation, washed with saline solution to remove plasma and other blood components, and then lysed to release intracellular contents.

  • Cell Culture (e.g., Human Umbilical Vein Endothelial Cells - HUVECs): Cells are cultured under specific conditions (e.g., high glucose) with or without this compound. After the incubation period, the cells are washed, harvested, and lysed to extract intracellular metabolites.[15][16]

Analytical Methodologies
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying sorbitol and fructose. Following sample preparation and protein precipitation, the extract is injected into a liquid chromatograph to separate the analytes. The separated compounds are then ionized and detected by a mass spectrometer, which provides accurate quantification based on mass-to-charge ratios.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used. It requires derivatization of the sugar alcohols to make them volatile before they are separated by gas chromatography and detected by mass spectrometry. This method has been validated for the measurement of sorbitol and fructose in serum and other clinical samples.[17][18][19]

cluster_Workflow Measurement Workflow Sample Sample Collection (Nerve, Erythrocytes, Cells) Homogenization Homogenization / Lysis & Protein Precipitation Sample->Homogenization Extraction Supernatant Extraction Homogenization->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

Caption: Experimental workflow for sorbitol and fructose measurement.

Conclusion

This compound is a potent aldose reductase inhibitor that effectively and dose-dependently reduces intracellular levels of sorbitol and, consequently, fructose in both preclinical models and clinical settings.[7][8][13] By targeting the rate-limiting enzyme of the polyol pathway, this compound addresses a key biochemical mechanism underlying the development of diabetic complications. The robust quantitative data from numerous studies underscore its potential as a therapeutic agent for the management of conditions such as diabetic sensorimotor polyneuropathy. The well-established analytical methods for measuring sorbitol and fructose provide reliable means to assess the pharmacodynamic effects of this compound in ongoing and future research.

References

An In-Depth Technical Guide to the Uncompetitive and Reversible Inhibition Kinetics of Ranirestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat, also known as AS-3201, is a potent and structurally novel inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] This pathway becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus, where the increased conversion of glucose to sorbitol by AR contributes to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2] this compound has been the subject of numerous studies and clinical trials aiming to mitigate these complications.[3][4][5] A critical aspect of its pharmacological profile is its specific mode of enzyme inhibition. Kinetic analyses have demonstrated that this compound acts as an uncompetitive and reversible inhibitor of aldose reductase.[2] This guide provides a detailed examination of the uncompetitive and reversible inhibition kinetics of this compound, summarizing available data, outlining experimental methodologies, and visualizing the underlying mechanisms.

Core Concepts: Uncompetitive and Reversible Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The nature of this interaction is defined by the inhibitor's binding site and the reversibility of the binding.

  • Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions. The inhibitor can dissociate from the enzyme, and the enzyme's activity can be restored if the inhibitor concentration is reduced.[1]

  • Uncompetitive Inhibition: This specific type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme.[6] This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. A key characteristic of uncompetitive inhibition is that it is most effective at high substrate concentrations.[6] From a kinetic perspective, uncompetitive inhibition leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway targeted by this compound and a general workflow for determining its inhibition kinetics.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH AR Aldose Reductase (AR) NADPH NADPH AR->NADPH SDH Sorbitol Dehydrogenase NAD NAD+ SDH->NAD This compound This compound This compound->AR Inhibits NADP NADP+ NADPH->NADP NADH NADH NAD->NADH Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Purification of Aldose Reductase Assay_Setup Incubate Enzyme, Substrate, and varying concentrations of This compound Enzyme_Prep->Assay_Setup Substrate_Prep Preparation of Substrate (e.g., DL-glyceraldehyde) and Cofactor (NADPH) Solutions Substrate_Prep->Assay_Setup Inhibitor_Prep Preparation of this compound Stock Solutions Inhibitor_Prep->Assay_Setup Measurement Monitor NADPH oxidation via spectrophotometry (decrease in absorbance at 340 nm) Assay_Setup->Measurement Initial_Velocity Calculate Initial Reaction Velocities Measurement->Initial_Velocity Plotting Generate Michaelis-Menten and Lineweaver-Burk Plots Initial_Velocity->Plotting Determination Determine Kinetic Parameters (Km, Vmax, Ki, Ki') Plotting->Determination Uncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I I Inhibitor (I) (this compound) ESI->ES P Product (P)

References

Ranirestat: A Technical Guide to its Role in Mitigating Neuronal Osmotic Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy, a common and debilitating complication of diabetes mellitus, is characterized by progressive nerve damage leading to pain, sensory loss, and autonomic dysfunction. A key pathological mechanism implicated in its development is the hyperactivity of the polyol pathway, driven by chronic hyperglycemia. This increased flux leads to the accumulation of intracellular sorbitol, inducing osmotic stress and a cascade of downstream detrimental effects on neuronal cells. Ranirestat, a potent and specific aldose reductase inhibitor, has emerged as a promising therapeutic agent targeting this pathway to prevent or slow the progression of diabetic neuropathy. This technical guide provides an in-depth overview of the role of this compound in preventing osmotic stress in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical and experimental frameworks.

The Polyol Pathway and Osmotic Stress in Neurons

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, this pathway becomes saturated, leading to the shunting of excess glucose into the polyol pathway.[1] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor.[2][3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[1][3]

In insulin-independent tissues like neurons, excessive glucose influx leads to a significant increase in aldose reductase activity.[4] The resulting accumulation of sorbitol, a polyol to which cell membranes are relatively impermeable, creates a hyperosmotic intracellular environment.[1][5] This osmotic imbalance draws water into the neuron, leading to cellular swelling, damage to Schwann cells, and impaired nerve function.[5] The osmotic stress, coupled with the depletion of NADPH and the generation of reactive oxygen species (ROS) during the polyol pathway activity, contributes significantly to the neuronal injury observed in diabetic neuropathy.[5][6][7]

This compound: Mechanism of Action

This compound is a potent inhibitor of aldose reductase, the key enzyme in the polyol pathway.[8] By binding to aldose reductase, this compound competitively inhibits the conversion of glucose to sorbitol.[2] This action directly mitigates the primary trigger of osmotic stress in neurons by preventing the intracellular accumulation of sorbitol.[2][8] Consequently, this compound helps to maintain normal cellular osmolarity, reduce water influx, and protect neurons from swelling and subsequent damage.[5] Furthermore, by reducing the flux through the polyol pathway, this compound may also help to preserve the cellular pool of NADPH, a critical cofactor for antioxidant defense systems, thereby indirectly mitigating oxidative stress.[9]

Below is a diagram illustrating the mechanism of action of this compound within the polyol pathway.

Polyol_Pathway cluster_Cell Neuronal Cell cluster_Stress Cellular Stress Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation Fructose Fructose AR->Sorbitol OxidativeStress Oxidative Stress AR->OxidativeStress NADPH Depletion SDH->Fructose This compound This compound This compound->AR

Caption: this compound inhibits Aldose Reductase, blocking sorbitol accumulation.

Quantitative Data on this compound's Efficacy

Numerous preclinical and clinical studies have provided quantitative evidence for the efficacy of this compound in inhibiting aldose reductase, reducing sorbitol levels, and improving nerve function. The following tables summarize key findings from this research.

Table 1: In Vitro and In Vivo Inhibition of Sorbitol Accumulation

Study TypeModel SystemThis compound Dose/Concentration% Inhibition of Sorbitol/Galactitol AccumulationReference
In VitroHuman Umbilical Vein Endothelial Cells (HUVEC)50 nMPotent inhibition (qualitative)[10]
In VitroIMS32 Schwann CellsNot specifiedMore potent than epalrestat (qualitative)[11]
Clinical (Phase II)Sural Nerves of Patients with DSPN5 mg/day for 12 weeks65%[12][13]
Clinical (Phase II)Sural Nerves of Patients with DSPN20 mg/day for 12 weeks84%[12][13]
Clinical (Phase II)Sural Nerves of Patients with DSPN20 mg/day for 12 weeks83.5%[14]
PreclinicalSciatic Nerve of STZ-Diabetic Rats0.0005% in diet for 35 weeksSignificant reduction (qualitative)
PreclinicalLens of STZ-Diabetic Rats0.0005% in diet for 35 weeksSignificant reduction (qualitative)

Table 2: Effects of this compound on Nerve Conduction Velocity (NCV) in Clinical Trials

NCV ParameterThis compound DoseStudy DurationImprovement vs. Placebo (m/s)P-valueReference(s)
Tibial Motor NCV40 mg/day52 weeks0.520.021[14][15]
Proximal Median Sensory NCV20-40 mg/day52 weeks0.77< 0.01[16]
Distal Median Sensory NCV20-40 mg/day52 weeks0.91< 0.01[16]
Median Motor NCV20-40 mg/day52 weeks0.63< 0.01[16]
Peroneal Motor NCV20-40 mg/day52 weeks0.80< 0.01[16]
Summed Motor NCV20 mg/day36 weeksSignificant (qualitative)≤ 0.05[12]
Summed Motor NCV40 mg/day12 weeksSignificant (qualitative)≤ 0.05[12]
Sensory NCV20 mg/day26 weeksSignificant (qualitative)0.006

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its effects on the polyol pathway.

Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published literature.

Principle: Aldose reductase activity is determined by measuring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). The rate of NADPH oxidation is directly proportional to the AR activity.

Materials:

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution (e.g., 0.2 mM in buffer)

  • Substrate solution (e.g., 10 mM DL-glyceraldehyde in buffer)

  • Tissue or cell lysate containing aldose reductase

  • This compound or other inhibitors (dissolved in an appropriate solvent)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration of the lysate.

  • Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare the following reaction mixture (volumes can be scaled):

    • Phosphate buffer: X µL

    • Sample (lysate): Y µL

    • Inhibitor (this compound) or vehicle: Z µL

  • Initiate Reaction: Add NADPH solution to the reaction mixture and incubate for a few minutes at 37°C to establish a baseline.

  • Start Measurement: Initiate the reaction by adding the substrate solution.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-30 minutes at 37°C.

  • Data Analysis: Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. Enzyme activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Intracellular Sorbitol Measurement (HPLC)

This protocol is a generalized procedure based on established methods for sorbitol quantification.

Principle: Intracellular sorbitol is extracted from neuronal tissue or cells and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or after derivatization for UV/fluorescence detection).

Materials:

  • Neuronal tissue or cultured cells

  • Internal standard (e.g., xylitol or mannitol)

  • Perchloric acid or other deproteinizing agent

  • HPLC system with an appropriate column (e.g., an amine-based or ion-exchange column) and detector

  • Sorbitol standards of known concentrations

  • Mobile phase (e.g., acetonitrile/water mixture)

Procedure:

  • Sample Collection and Homogenization: Harvest and weigh the neuronal tissue or cell pellet. Homogenize in a known volume of ice-cold buffer containing the internal standard.

  • Deproteinization: Add a deproteinizing agent like perchloric acid to the homogenate. Vortex and then centrifuge at high speed to precipitate proteins.

  • Neutralization and Extraction: Neutralize the supernatant with a suitable base (e.g., potassium carbonate) and centrifuge to remove the precipitate. The resulting supernatant contains the extracted sorbitol.

  • HPLC Analysis:

    • Inject a known volume of the extracted sample onto the HPLC column.

    • Elute the sample isocratically with the mobile phase.

    • Detect the separated sorbitol and internal standard peaks.

  • Quantification: Create a standard curve by running sorbitol standards of known concentrations. Determine the concentration of sorbitol in the samples by comparing the peak area ratio of sorbitol to the internal standard against the standard curve.

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies (Animal Model) CellCulture Neuronal Cell Culture (High Glucose) Treatment_InVitro Treatment with this compound CellCulture->Treatment_InVitro AR_Assay Aldose Reductase Activity Assay Treatment_InVitro->AR_Assay Sorbitol_HPLC_InVitro Intracellular Sorbitol Measurement (HPLC) Treatment_InVitro->Sorbitol_HPLC_InVitro DiabeticModel Induction of Diabetes (e.g., STZ) Treatment_InVivo This compound Administration DiabeticModel->Treatment_InVivo NCV_Measurement Nerve Conduction Velocity (NCV) Measurement Treatment_InVivo->NCV_Measurement Tissue_Harvest Nerve Tissue Harvest Treatment_InVivo->Tissue_Harvest Sorbitol_HPLC_InVivo Sorbitol Measurement (HPLC) Tissue_Harvest->Sorbitol_HPLC_InVivo

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This compound demonstrates a clear mechanism of action in preventing osmotic stress in neurons by potently inhibiting aldose reductase and subsequent sorbitol accumulation. The quantitative data from numerous studies consistently support its efficacy in reducing polyol pathway flux and improving nerve conduction velocities, key indicators of neuronal health. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other aldose reductase inhibitors in the context of diabetic neuropathy and other complications driven by osmotic stress. As a well-tolerated and effective modulator of the polyol pathway, this compound holds significant promise as a disease-modifying therapy for patients with diabetic neuropathy. Further research focusing on long-term clinical outcomes and the identification of responsive patient populations will be crucial in fully realizing its therapeutic potential.

References

Ranirestat: A Technical Deep Dive into the Aldose Reductase Inhibitor for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat, also known as AS-3201, is a potent and selective aldose reductase inhibitor that has been extensively investigated for the treatment of diabetic sensorimotor polyneuropathy (DSP), a common and debilitating complication of diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and development of this compound, with a focus on quantitative data, experimental protocols, and key biological pathways. This compound was developed by Dainippon Sumitomo Pharma and PharmaKyorin and has undergone numerous preclinical and clinical studies, including Phase III trials in Japan, Europe, and the United States.[2][3]

Discovery and History

The development of this compound emerged from the broader scientific effort to combat diabetic complications by targeting the polyol pathway.[4] Under hyperglycemic conditions, the enzyme aldose reductase catalyzes the conversion of glucose to sorbitol, which then accumulates intracellularly, leading to osmotic stress and subsequent cellular damage in insulin-insensitive tissues like nerves, the retina, and kidneys.[5][6] this compound was identified as a structurally novel and stereospecifically potent inhibitor of aldose reductase, distinguishing itself from earlier aldose reductase inhibitors with a more favorable efficacy and safety profile.[1] Its development code was AS-3201.[2]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway.[1] By blocking this enzyme, this compound prevents the accumulation of intracellular sorbitol.[1][6] This, in turn, is believed to mitigate the downstream pathological consequences, including osmotic stress, reduced nerve conduction velocity, and the progression of diabetic neuropathy.[2][5] Kinetic analyses have revealed that this compound's inhibition of aldose reductase is uncompetitive and reversible.[7]

cluster_polyol Polyol Pathway in Hyperglycemia cluster_inhibition Mechanism of this compound High Intracellular\nGlucose High Intracellular Glucose Aldose Reductase Aldose Reductase High Intracellular\nGlucose->Aldose Reductase Substrate Sorbitol Sorbitol Aldose Reductase->Sorbitol Catalyzes conversion Sorbitol\nDehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol\nDehydrogenase Substrate Cellular Damage\n(Osmotic Stress) Cellular Damage (Osmotic Stress) Sorbitol->Cellular Damage\n(Osmotic Stress) Fructose Fructose Sorbitol\nDehydrogenase->Fructose This compound This compound This compound->Aldose Reductase Inhibits cluster_workflow Typical Phase III Clinical Trial Workflow for this compound in DSP start Patient Screening inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization inclusion->randomization placebo Placebo Group randomization->placebo 1:1:1:1 ranirestat10 This compound 10mg/day randomization->ranirestat10 ranirestat20 This compound 20mg/day randomization->ranirestat20 ranirestat40 This compound 40mg/day randomization->ranirestat40 treatment 52-Week Treatment Period placebo->treatment ranirestat10->treatment ranirestat20->treatment ranirestat40->treatment assessments Regular Assessments: - NCV - mTCNS - Safety Labs treatment->assessments end End of Study/ Data Analysis treatment->end assessments->treatment

References

Stereospecific Synthesis of Ranirestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranirestat, a potent aldose reductase inhibitor, has been a target of significant synthetic interest due to its therapeutic potential in treating diabetic complications. The core challenge in its synthesis lies in the stereospecific construction of the spirocyclic tetrasubstituted stereocenter. This technical guide provides an in-depth overview of the key stereospecific strategies developed for the synthesis of this compound, with a focus on two prominent methods: a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and a Lanthanum-catalyzed asymmetric amination. This document details the reaction pathways, summarizes key quantitative data, and provides outlines of the experimental protocols for these innovative synthetic routes.

Introduction to this compound and Synthetic Challenges

This compound (also known as AS-3201) is a promising therapeutic agent for diabetic neuropathy.[1] Its mechanism of action involves the inhibition of aldose reductase, a key enzyme in the polyol pathway which is implicated in the pathogenesis of diabetic complications.[1][2] The molecular architecture of this compound is characterized by a densely functionalized heterocyclic system containing a spirocyclic tetrasubstituted stereocenter and two imide motifs. The construction of this chiral center in an enantiomerically pure form represents the primary challenge in its total synthesis.[3] Initial approaches to obtain enantiopure this compound relied on chiral resolution, a less efficient method.[3] Subsequent research has focused on developing asymmetric methodologies to directly set the desired stereochemistry.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost Synthesis)

A concise and efficient enantioselective synthesis of (-)-ranirestat was developed by Trost and coworkers, utilizing a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) as the key stereochemistry-defining step.[3][4] This strategy allows for the construction of the spiro-stereocenter with high enantioselectivity.[3]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for this approach is outlined below. The A-ring of this compound is envisioned to be formed via an amide formation and subsequent cyclization from a carboxylic acid intermediate. This carboxylic acid can be obtained through the oxidative cleavage of an olefin, which itself is the product of the key Pd-AAA reaction between an amidomalonate and a silyl-substituted allyl carbonate.[3][4]

G This compound This compound (1) acid Carboxylic Acid (2) This compound->acid Amide Formation/ Cyclization olefin Olefin (3) acid->olefin Ru-catalyzed Oxidative Cleavage malonate Amidomalonate (4) olefin->malonate Pd-AAA allyl_carbonate Allylic Electrophile (5) olefin->allyl_carbonate Pd-AAA pyrrole 2-Trichloroacetylpyrrole (8) malonate->pyrrole benzylamine Benzylamine (6) malonate->benzylamine bromoacetate Methyl Bromoacetate (7) malonate->bromoacetate

Caption: Retrosynthetic pathway for the Trost synthesis of this compound.

Synthesis of the Key Amidomalonate Intermediate

The synthesis commences with commercially available and inexpensive starting materials.[3] The key amidomalonate intermediate is assembled in a multi-step sequence starting from 2-trichloroacetylpyrrole.

G pyrrole 2-Trichloroacetylpyrrole (8) ketone Trichloroacetyl Ketone (9) pyrrole->ketone N-alkylation bromoacetate Methyl Bromoacetate (7) bromoacetate->ketone imide Imide (10) ketone->imide Tandem Condensation- Cyclization benzylamine Benzylamine (6) benzylamine->imide malonate Amidomalonate (4) imide->malonate Acylation

Caption: Synthesis of the amidomalonate precursor for the Pd-AAA reaction.

The Key Palladium-Catalyzed Asymmetric Allylic Alkylation

The cornerstone of this synthesis is the Pd-AAA reaction of the amidomalonate with a silyl-substituted allyl carbonate. This reaction constructs the spiro-tetrasubstituted chiral center with high yield and enantioselectivity.[3][4] The use of a silyl-substituted allyl carbonate was found to be crucial for achieving high enantiomeric excess.[5]

Completion of the Synthesis

Following the key alkylation step, the synthesis is completed through a sequence of transformations including a Ru-catalyzed oxidative cleavage of the olefin to a carboxylic acid, followed by amide formation and a final cyclization to yield (-)-ranirestat.[3] The overall synthesis is accomplished in 8 steps with a 14% overall yield.[3][4]

Quantitative Data Summary
StepReactantsProductYield (%)Enantiomeric Ratio (er)
N-alkylation2-trichloroacetylpyrrole, methyl bromoacetateTrichloroacetyl ketone78N/A
Tandem Condensation-CyclizationTrichloroacetyl ketone, benzylamineImide68N/A
Pd-AAAAmidomalonate, silyl-substituted allyl carbonateAlkylated product6992:8
RecrystallizationAlkylated productEnantiopure alkylated product51-56>99:1
Final Cyclization (A-ring formation)Amide precursorThis compound~100N/A
Overall Commercially available starting materials (-)-Ranirestat 14 >99% ee

Data sourced from references[3][4][5].

Experimental Protocols (Outline)

Synthesis of Trichloroacetyl Ketone (9): 2-trichloroacetylpyrrole (8) is N-alkylated with methyl bromoacetate (7) to yield the trichloroacetyl ketone (9).[3][4]

Synthesis of Imide (10): The trichloroacetyl ketone (9) is reacted with benzylamine (6) in the presence of triethylamine in DMF. This facilitates a tandem condensation-cyclization sequence to form the B-ring, providing imide (10).[3][4]

Pd-Catalyzed Asymmetric Allylic Alkylation: The amidomalonate (4) is reacted with the silyl-substituted allyl carbonate (5g) in the presence of a palladium catalyst and a chiral ligand in hexafluorobenzene as the solvent to give the alkylated product (H).[5]

Final Cyclization to this compound (1): The amide precursor (12) is treated with LiHMDS in THF to induce cyclization and form the A-ring, yielding this compound (1) in near quantitative yield.[3]

Lanthanum-Catalyzed Asymmetric Amination (Shibasaki/Sumitomo Synthesis)

An alternative and scalable stereospecific synthesis of this compound was developed by Shibasaki, Kumagai, and coworkers, and has been implemented on a kilogram scale.[6][7] The key step in this approach is a lanthanum-catalyzed asymmetric amination of a β-keto ester with an azodicarboxylate to generate a chiral succinimide derivative.[6][7]

Synthetic Strategy

This route focuses on the early introduction of the chiral center onto a succinimide precursor, which is then elaborated to form the this compound core. The key asymmetric amination is catalyzed by a lanthanum-based system.[7]

G keto_ester β-Keto Ester (A) amination_product Asymmetric Amination Product (D) keto_ester->amination_product La-catalyzed Asymmetric Amination azodicarboxylate Azodicarboxylate (B) azodicarboxylate->amination_product succinimide Chiral Succinimide (H) amination_product->succinimide Further Transformations This compound This compound succinimide->this compound Final Assembly

Caption: Key steps in the Lanthanum-catalyzed asymmetric synthesis of a this compound intermediate.

The Key Lanthanum-Catalyzed Asymmetric Amination

The crucial step involves the asymmetric addition of a β-keto ester to an azodicarboxylate, catalyzed by a combination of a lanthanum source (e.g., La(Oi-Pr)₃) and a chiral ligand.[7] This reaction proceeds efficiently at 0 °C and does not require the strict exclusion of air or moisture.[7] The process has been optimized for large-scale synthesis.[6]

Quantitative Data Summary
StepReactantsProductCatalyst Loading (mol%)Yield (%)Optical Purity
Asymmetric Amination (Lab Scale)β-Keto ester, AzodicarboxylateAmination Product2 (La), 4 (Ligand)9090% ee
Process Development (Kilogram Scale)Substituted Succinimide PrecursorChiral Succinimide IntermediateHigh (Ra-Ni = 2:1 substrate)54High

Data sourced from references[6][7].

Experimental Protocols (Outline)

Asymmetric Amination: The β-keto ester (A) and 1.2 equivalents of the azodicarboxylate (B) are reacted in the presence of the chiral ligand C (4 mol%) and La(Oi-Pr)₃ (2 mol%). The reaction is performed at 0 °C.[7]

Kilogram-Scale Synthesis of Chiral Succinimide Intermediate: The process involves an asymmetric lanthanum-catalyzed amination reaction. The subsequent reduction is carried out using Raney Nickel (Ra-Ni) at a 2:1 substrate to catalyst ratio at 50 °C in ethanol with less than 1% water.[6]

Conclusion

The stereospecific synthesis of this compound has been successfully addressed through multiple innovative approaches. The Palladium-catalyzed Asymmetric Allylic Alkylation developed by Trost and coworkers provides a concise and highly enantioselective route from simple starting materials. The Lanthanum-catalyzed asymmetric amination pioneered by Shibasaki, Kumagai, and their teams offers a scalable and practical method suitable for large-scale production. Both strategies effectively tackle the challenge of constructing the critical spirocyclic tetrasubstituted stereocenter, showcasing the power of modern asymmetric catalysis in the synthesis of complex pharmaceutical agents. These methodologies not only provide access to this compound but also offer valuable insights for the synthesis of other complex chiral molecules.

References

Methodological & Application

Ranirestat In Vitro Assay Protocol for Aldose Reductase Inhibition: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol, a process that is particularly active during hyperglycemic conditions.[1] The accumulation of sorbitol in tissues that are not insulin-sensitive, such as lenses, peripheral nerves, and the glomerulus, can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[2][3] Ranirestat (also known as AS-3201) is a potent and structurally novel inhibitor of aldose reductase (AKR1B1; EC 1.1.1.21).[4][5] It has been investigated for its therapeutic potential in managing diabetic sensorimotor polyneuropathy.[5][6] This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory activity against aldose reductase.

Principle of the Assay

The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[7][8][9] The inhibitory potential of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in the presence of the compound.

Quantitative Data Summary

The inhibitory potency of this compound against aldose reductase is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values from various studies.

Enzyme SourceSubstrateThis compound IC50 (nM)Reference
Human Recombinant Aldose ReductaseDL-Glyceraldehyde~1.8(Not explicitly cited, but inferred from potency descriptions)
Rat Lens Aldose ReductaseDL-GlyceraldehydePotent Inhibition[5]
Human Umbilical Vein Endothelial Cells (in-cell assay)Endogenous GlucoseEffective at 500 nM[10]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocol

This protocol is based on established spectrophotometric methods for measuring aldose reductase activity.[7][8][11][12]

Materials and Reagents
  • Human recombinant aldose reductase (expressed in E. coli)[7]

  • This compound

  • DL-Glyceraldehyde (Substrate)[7]

  • NADPH (Cofactor)[7]

  • Phosphate Buffer (e.g., 0.067 M, pH 6.2)[8][12]

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • UV-transparent 96-well plates or quartz cuvettes[3][11]

  • Spectrophotometer capable of reading absorbance at 340 nm[7]

  • Dithiothreitol (DTT) (optional, can be included in the assay buffer)[11]

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

    • Prepare the assay buffer (e.g., 0.067 M phosphate buffer, pH 6.2).

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the assay buffer.

    • Prepare the human recombinant aldose reductase solution in the assay buffer.

  • Assay Reaction:

    • Set up the reactions in a 96-well plate or cuvettes. A typical reaction mixture includes:

      • Phosphate Buffer

      • NADPH (final concentration, e.g., 0.1-0.2 mM)[7]

      • Human recombinant aldose reductase (e.g., 5 µg/ml)[7]

      • Varying concentrations of this compound or vehicle (DMSO) for the control.

    • Pre-incubate the enzyme with the test compound (this compound) and NADPH for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 250 µM).[7]

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 20-60 minutes).[1][7]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

Visualizations

Aldose Reductase Signaling Pathway (Polyol Pathway)

AldoseReductasePathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose AR Aldose Reductase (AKR1B1) NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH This compound This compound This compound->AR NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow for Aldose Reductase Inhibition Assay

AldoseReductaseWorkflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Assay Buffer Mix Combine Buffer, Enzyme, NADPH, and this compound/Vehicle Prep_Buffer->Mix Prep_Enzyme Prepare Aldose Reductase Prep_Enzyme->Mix Prep_Cofactor Prepare NADPH Prep_Cofactor->Mix Prep_Substrate Prepare DL-Glyceraldehyde Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix Incubate Pre-incubate (e.g., 15 min at 25°C) Mix->Incubate Initiate Initiate reaction with DL-Glyceraldehyde Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate_Rate Calculate Rate of NADPH Oxidation Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro determination of Aldose Reductase inhibition by this compound.

References

Application Notes and Protocols for Administering Ranirestat to Streptozotocin-Induced Diabetic Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ranirestat in a streptozotocin (STZ)-induced diabetic rat model. This model is a widely utilized preclinical tool for investigating diabetic complications, particularly diabetic neuropathy, and for evaluating the efficacy of therapeutic agents like this compound.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to severe long-term complications, including neuropathy, nephropathy, and retinopathy. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a key mechanism implicated in the pathogenesis of these complications.[1][2][3] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol, leading to its intracellular accumulation and subsequent cellular damage through osmotic stress and increased oxidative stress.[2][3]

This compound (formerly AS-3201) is a potent and selective aldose reductase inhibitor.[4][5] By blocking this enzyme, this compound prevents the accumulation of sorbitol, thereby offering a therapeutic strategy to mitigate diabetic complications.[4][6] Studies in STZ-induced diabetic rats have demonstrated that this compound effectively reduces sorbitol levels in nerve tissues and improves nerve function, highlighting its potential for the treatment of diabetic neuropathy.[5][7]

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of streptozotocin.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)[8][9]

  • Streptozotocin (STZ)

  • 0.9% sterile sodium chloride (saline) solution

  • Citrate buffer (pH 4.5)

  • Blood glucose meter and test strips

  • Metabolic cages

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast the rats for 4-12 hours prior to STZ injection, with continued access to water.[10][11]

  • STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to a final concentration of 10 mg/mL.[10] STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 5-10 minutes of preparation.

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) at a dose of 60-75 mg/kg body weight.[8][9] A control group should be injected with an equivalent volume of the citrate buffer.

  • Post-Injection Care: To prevent fatal hypoglycemia immediately following STZ injection, provide the rats with a 10% sucrose solution in their drinking water for the first 24-48 hours.[10]

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection.[9] Rats with a fasting blood glucose level ≥ 15 mM (or approximately 270 mg/dL) are considered diabetic and can be included in the study.[8]

  • Monitoring: Monitor the diabetic rats for changes in body weight, food and water intake, and urine output.[9] These parameters are typically altered in diabetic animals.[9]

Preparation and Administration of this compound

This protocol outlines the preparation and oral administration of this compound to STZ-induced diabetic rats.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose solution)

  • Oral gavage needles

  • Syringes

Procedure:

  • This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1.0, 10 mg/kg).[7] The suspension should be prepared fresh daily or as determined by its stability.

  • Animal Grouping: Randomly assign the confirmed diabetic rats to different treatment groups:

    • Diabetic Control (receiving vehicle only)

    • This compound-treated groups (e.g., 0.1, 1.0, 10 mg/kg/day)[7]

    • Normal (non-diabetic) Control (receiving vehicle only)

  • Administration: Administer this compound or the vehicle orally once daily using an oral gavage needle.[7] The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

  • Treatment Duration: The duration of treatment can vary depending on the study's objectives, but studies have shown effects after repeated administration for 21 days or longer.[5] Long-term studies may extend for 40 weeks.[7]

Assessment of this compound Efficacy

Several endpoints can be measured to evaluate the effectiveness of this compound in mitigating diabetic complications.

2.3.1. Measurement of Motor Nerve Conduction Velocity (MNCV)

  • Anesthetize the rats (e.g., with pentobarbital).

  • Stimulate the sciatic nerve at two points (proximal and distal) using needle electrodes.

  • Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw.

  • Calculate the MNCV by dividing the distance between the two stimulation points by the difference in the latencies of the recorded CMAPs. A decrease in MNCV is indicative of diabetic neuropathy, and reversal or prevention of this decrease suggests a therapeutic effect.[5][7]

2.3.2. Measurement of Sorbitol and Fructose Levels in Tissues

  • At the end of the treatment period, euthanize the rats and collect tissues of interest, such as the sciatic nerve and lens.[5][7]

  • Homogenize the tissues in an appropriate buffer.

  • Use enzymatic assays or high-performance liquid chromatography (HPLC) to quantify the levels of sorbitol and fructose. Elevated levels of these polyols are a hallmark of increased aldose reductase activity in diabetes.

2.3.3. Assessment of Cataract Formation

  • Visually inspect the lenses of the rats weekly using a slit lamp or ophthalmoscope.

  • Score the degree of lens opacification on a scale (e.g., 0 for normal to 3 for mature cataract).[7] The total score for both eyes can be used for comparison between groups.

Data Presentation

The following tables summarize representative quantitative data from studies administering this compound to diabetic rats.

Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in STZ-Diabetic Rats

Treatment GroupDose (mg/kg/day)MNCV (m/s)
Normal Control-55.2 ± 1.1
Diabetic ControlVehicle40.7 ± 0.6
This compound1.045.3 ± 0.9
This compound1048.1 ± 1.2**
Epalrestat (Positive Control)10044.8 ± 0.7

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Diabetic Control. (Data adapted from studies on spontaneously diabetic Torii rats, which present a similar pathology)[7]

Table 2: Effect of this compound on Sorbitol Levels in the Sciatic Nerve of STZ-Diabetic Rats

Treatment GroupDose (mg/kg/day)Sorbitol Level (nmol/g)
Normal Control-0.45 ± 0.05
Diabetic ControlVehicle2.05 ± 0.10
This compound0.11.62 ± 0.15*
This compound1.00.98 ± 0.11
This compound100.65 ± 0.08
Epalrestat (Positive Control)1001.89 ± 0.20

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Diabetic Control. (Data adapted from studies on spontaneously diabetic Torii rats)[7]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Polyol_Pathway_Inhibition cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Diabetic Complications Glucose Excess Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Osmotic Stress Oxidative Stress Nerve Damage Sorbitol->Complications Fructose Fructose SDH->Fructose This compound This compound This compound->AR Inhibits

Caption: this compound inhibits aldose reductase in the polyol pathway.

Experimental_Workflow start Start: Acclimatize Rats stz_induction Induce Diabetes: Single STZ Injection (60-75 mg/kg, i.p.) start->stz_induction confirm_diabetes Confirm Diabetes: Blood Glucose ≥ 15 mM (48-72h post-STZ) stz_induction->confirm_diabetes grouping Group Assignment: - Diabetic Control - this compound Groups - Normal Control confirm_diabetes->grouping treatment Daily Treatment: Oral Gavage of this compound or Vehicle (≥ 21 days) grouping->treatment assessment Efficacy Assessment: - MNCV - Sorbitol Levels - Cataract Scoring treatment->assessment end End of Study: Data Analysis assessment->end

Caption: Workflow for evaluating this compound in STZ-diabetic rats.

References

Application Notes and Protocols for Ranirestat Administration in Spontaneously Diabetic Torii (SDT) Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the dosage, administration, and experimental evaluation of ranirestat, a potent aldose reductase inhibitor, in spontaneously diabetic Torii (SDT) rats. This document is intended for researchers, scientists, and drug development professionals investigating diabetic complications.

This compound Dosage and Administration

This compound is orally administered to SDT rats for long-term studies evaluating its efficacy in preventing or treating diabetic complications.

Table 1: this compound Dosage and Administration in SDT Rats

ParameterDescriptionReference
Drug This compound[1][2][3][4]
Animal Model Spontaneously Diabetic Torii (SDT) rats[1][2][3][4]
Dosage Levels 0.1, 1.0, and 10 mg/kg/day[1][2][3]
Administration Route Oral (once daily)[1][2][3]
Treatment Duration 40 weeks[1][2][3]
Control Groups - Untreated SDT rats- Normal Sprague-Dawley rats- Epalrestat-treated SDT rats (100 mg/kg/day)[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Evaluation of Diabetic Neuropathy: Motor Nerve Conduction Velocity (MNCV)

This protocol outlines the procedure for assessing diabetic neuropathy by measuring the motor nerve conduction velocity in the sciatic nerve of rats.

Materials:

  • Anesthetic (e.g., sodium pentobarbital)

  • Needle electrodes for stimulation and recording

  • Electrophysiological recording system (e.g., PowerLab)

  • Warming pad to maintain body temperature

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee protocols.

  • Maintain the rat's body temperature at 37°C using a warming pad.

  • Expose the sciatic nerve at the sciatic notch and the Achilles tendon.

  • Place stimulating needle electrodes at the sciatic notch (proximal stimulation) and the Achilles tendon (distal stimulation).

  • Insert recording needle electrodes into the plantar muscles of the hind paw.

  • Deliver a supramaximal electrical stimulus (single square-wave pulse) at both stimulation sites.

  • Record the compound muscle action potentials (M-waves) using the electrophysiological recording system.

  • Measure the latency (time from stimulus to the onset of the M-wave) for both proximal and distal stimulation points.

  • Measure the distance between the proximal and distal stimulation sites along the nerve.

  • Calculate the MNCV using the following formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Evaluation of Diabetic Cataracts: Lens Opacification Scoring

This protocol describes the method for evaluating the progression of diabetic cataracts by scoring lens opacification.

Materials:

  • Slit-lamp biomicroscope

  • Mydriatic eye drops (to dilate the pupils)

Procedure:

  • Instill mydriatic eye drops into the rat's eyes to dilate the pupils.

  • Examine the lens of each eye using a slit-lamp biomicroscope.

  • Score the degree of lens opacification based on a pre-defined scoring system. A common scoring system is as follows[1][4]:

    • Score 0: Normal, clear lens

    • Score 1: Mild opacity

    • Score 2: Moderate opacity

    • Score 3: Mature, dense cataract

  • The total cataract score for each animal is the sum of the scores from both eyes (ranging from 0 to 6)[1][4].

Evaluation of Diabetic Retinopathy: Histological Analysis

This protocol details the procedure for the histological examination of the retina to assess diabetic retinopathy.

Materials:

  • 4% paraformaldehyde solution

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Hematoxylin and eosin (H&E) stain

  • Light microscope with an imaging system

Procedure:

  • Euthanize the rat and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde for at least 24 hours.

  • Dehydrate the fixed tissues through a graded series of ethanol concentrations.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.

  • Mount the sections on microscope slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Dehydrate, clear, and mount the stained sections with a coverslip.

  • Examine the retinal sections under a light microscope.

  • Measure the retinal thickness and quantify specific cellular changes or protein expression (e.g., glial fibrillary acidic protein) using image analysis software[2][3].

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the effects of this compound in SDT rats.

Table 2: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) and Sciatic Nerve Sorbitol Levels [1][4]

Treatment GroupMNCV (m/s)Sciatic Nerve Sorbitol (nmol/g)
Normal Sprague-DawleyNot reportedNot reported
Untreated SDT40.7 ± 0.62.05 ± 0.10
This compound (0.1 mg/kg)Significantly reversed decreaseSignificantly suppressed increase
This compound (1.0 mg/kg)Significantly reversed decrease (dose-dependent)Significantly suppressed increase (dose-dependent)
This compound (10 mg/kg)Significantly reversed decrease (dose-dependent)Significantly suppressed increase (dose-dependent)
Epalrestat (100 mg/kg)Reversed decreaseDid not significantly suppress increase

Table 3: Effect of this compound on Retinal Thickness and Glial Fibrillary Acidic Protein (GFAP) Stained Area [2]

Treatment GroupMean Retinal Thickness (µm)Mean Area of Stained GFAP (µm²)
Normal Sprague-Dawley114.6 ± 25.6550.7 ± 282.2
Untreated SDT191.3 ± 31.21,502.7 ± 826.3
This compound (0.1 mg/kg/day)132.4 ± 45.01,038.3 ± 756.0
This compound (1.0 mg/kg/day)119.2 ± 25.2484.0 ± 384.7
This compound (10 mg/kg/day)127.3 ± 31.6596.1 ± 360.2
Epalrestat (100 mg/kg/day)155.3 ± 27.91,970.7 ± 1049.8

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibition Inhibition cluster_complications Diabetic Complications Glucose High Intracellular Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Neuropathy Neuropathy Sorbitol->Neuropathy Cataracts Cataracts Sorbitol->Cataracts Retinopathy Retinopathy Sorbitol->Retinopathy This compound This compound This compound->Glucose Inhibits

Caption: Mechanism of action of this compound in the polyol pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation of Diabetic Complications cluster_analysis Data Analysis Animal_Model Spontaneously Diabetic Torii (SDT) Rats Treatment_Groups Treatment Groups: - Vehicle (Control) - this compound (0.1, 1.0, 10 mg/kg) - Epalrestat (100 mg/kg) Animal_Model->Treatment_Groups Administration Daily Oral Administration (40 Weeks) Treatment_Groups->Administration MNCV Motor Nerve Conduction Velocity (MNCV) Measurement Administration->MNCV Lens_Opacity Lens Opacification Scoring Administration->Lens_Opacity Retinal_Histology Retinal Histological Analysis Administration->Retinal_Histology Data_Collection Data Collection and Statistical Analysis MNCV->Data_Collection Lens_Opacity->Data_Collection Retinal_Histology->Data_Collection Results Evaluation of this compound Efficacy Data_Collection->Results

Caption: General experimental workflow for evaluating this compound in SDT rats.

References

Application Notes and Protocols for the Use of Ranirestat in Diabetic Cataract Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic cataract is a significant complication of diabetes mellitus, characterized by the opacification of the lens, which can lead to severe visual impairment and blindness. The pathogenesis of diabetic cataracts is multifactorial, with the polyol pathway playing a crucial role.[1] Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol.[1] The intracellular accumulation of sorbitol creates an osmotic stress, leading to hydropic lens fiber swelling, degeneration, and ultimately, cataract formation.[1]

Ranirestat (AS-3201) is a potent and specific inhibitor of aldose reductase.[2][3] By blocking this key enzyme in the polyol pathway, this compound has been shown to prevent or delay the progression of diabetic complications, including cataracts, in various animal models.[2][4] These application notes provide detailed protocols and compiled data for researchers studying the efficacy of this compound in preclinical models of diabetic cataracts.

Signaling Pathway: The Polyol Pathway and this compound's Mechanism of Action

The primary mechanism by which hyperglycemia leads to cataract formation involves the polyol pathway. The following diagram illustrates this pathway and the inhibitory action of this compound.

Polyol_Pathway cluster_Cell Lens Fiber Cell cluster_Inhibition Inhibition by this compound Glucose_High High Intracellular Glucose Sorbitol Sorbitol Glucose_High->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic_Stress Osmotic Stress (Water Influx) Sorbitol->Osmotic_Stress Cataract Cataract Formation (Lens Opacity) Osmotic_Stress->Cataract This compound This compound Aldose Reductase\n(AR) Aldose Reductase (AR) This compound->Aldose Reductase\n(AR) Inhibits Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Induction of Diabetes (e.g., STZ injection) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D Group Allocation (Control, Diabetic, Diabetic + this compound) C->D E Initiation of this compound Treatment (Daily administration) D->E F Monitoring Phase (Weekly Blood Glucose, Body Weight, Cataract Scoring) E->F G Endpoint Analysis (e.g., 12-40 weeks) F->G Duration of Study H Lens Harvesting (Biochemical Analysis) G->H I Data Analysis and Reporting H->I

References

Application Notes and Protocols for Ranirestat in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat is a potent inhibitor of the enzyme aldose reductase, a key component of the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway is upregulated, leading to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2] this compound's ability to block aldose reductase makes it a valuable tool for in vitro studies aimed at understanding and potentially mitigating the cellular effects of high glucose. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.

Data Presentation

The following table summarizes key quantitative data for this compound, essential for accurate solution preparation and experimental design.

ParameterValueSource
Molecular Weight 420.19 g/mol N/A
Solubility in DMSO ≥ 50 mg/mLN/A
IC50 (HepG2 cells) 0.4 µM[3]
IC50 (recombinant human AR) 15 nMN/A

Signaling Pathway

The diagram below illustrates the polyol pathway and the mechanism of action of this compound. Under high glucose conditions, aldose reductase converts excess glucose to sorbitol. This process consumes NADPH, a critical cofactor for glutathione reductase, leading to increased oxidative stress. Sorbitol accumulation also causes osmotic stress. This compound directly inhibits aldose reductase, thereby mitigating these downstream effects.

Polyol Pathway and this compound's Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular High Glucose (Extracellular) High Glucose (Extracellular) Glucose Glucose High Glucose (Extracellular)->Glucose GLUT Transporter Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Leads to Aldose Reductase Aldose Reductase NADP+ NADP+ Aldose Reductase->NADP+ Consumes Sorbitol Dehydrogenase Sorbitol Dehydrogenase This compound This compound This compound->Aldose Reductase Inhibition NADPH NADPH NADPH->Aldose Reductase Cofactor Oxidative Stress Oxidative Stress NADP+->Oxidative Stress Leads to

Caption: this compound inhibits aldose reductase, blocking sorbitol production.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing this compound: Carefully weigh out 4.20 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture. It is crucial that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration, it is often necessary to perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in sterile cell culture medium.

    • Pipette 990 µL of pre-warmed complete cell culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Vortex gently to mix. This intermediate solution now has a DMSO concentration of 1%.

  • Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution into the cell culture medium that will be added to the cells. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution. The final DMSO concentration in the well will be 0.01%.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.

  • Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay using this compound.

Experimental Workflow for a Cell-Based Assay with this compound Start Start Prepare 10 mM Stock Solution Prepare 10 mM Stock Solution Start->Prepare 10 mM Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare 10 mM Stock Solution->Prepare Working Solutions Treat Cells Treat Cells Prepare Working Solutions->Treat Cells Seed Cells Seed Cells Seed Cells->Treat Cells Incubate Incubate Treat Cells->Incubate Perform Assay Perform Assay Incubate->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis End End Data Analysis->End

References

Application Note: A Validated HPLC-UV Method for the Quantification of Ranirestat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranirestat is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications such as neuropathy.[1][2] To support pharmacokinetic and toxicokinetic studies, a simple, rapid, and reliable bioanalytical method for the quantification of this compound in plasma is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for determining this compound concentrations in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, ensuring high throughput and efficiency.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation using acetonitrile.[3][4] Following centrifugation, the supernatant is injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase, and quantification is performed using a UV detector. The method has been validated according to established regulatory guidelines for bioanalytical method validation.[3][4][5]

Materials and Reagents

  • Analytes: this compound reference standard, Internal Standard (e.g., Diclofenac).

  • Solvents: HPLC grade acetonitrile and methanol, purified water (18.2 MΩ·cm).

  • Chemicals: Formic acid (analytical grade).

  • Biological Matrix: Drug-free human plasma, collected in tubes containing K2-EDTA anticoagulant.

Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenomenex C18 column (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v). The exact ratio should be optimized for ideal separation (e.g., 60:40).

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 230 nm). This should be confirmed by determining the lambda max from a UV scan of a standard solution.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the IS in 10 mL of methanol separately to obtain primary stock solutions.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for calibration standards and quality control samples.

  • IS Working Solution: Dilute the IS primary stock solution to a final concentration (e.g., 500 ng/mL) for spiking into plasma samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike 95 µL of drug-free plasma with 5 µL of the appropriate this compound working standard solution to create calibration standards (CS).

  • A typical calibration curve range might be 10-2000 ng/mL.[4]

  • Prepare Quality Control (QC) samples in the same manner at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3][4]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

G cluster_prep Sample Collection & Preparation cluster_analysis HPLC Analysis & Data Acquisition Sample 100 µL Plasma Sample (Standard, QC, or Unknown) Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Add 300 µL Ice-Cold Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex for 2 minutes Precipitate->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject 20 µL into HPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Reversed-Phase Column) Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Acquire Data Acquisition and Integration Detect->Acquire Quantify Quantification using Calibration Curve Acquire->Quantify

Caption: Experimental workflow for this compound quantification in plasma.

Method Validation

The developed method was validated based on industry-standard guidelines, assessing specificity, linearity, sensitivity, precision, accuracy, recovery, and stability.

Specificity and Selectivity

Specificity was evaluated by analyzing six different lots of blank human plasma to check for interferences from endogenous components at the retention times of this compound and the IS. The results should show no significant interfering peaks.

Linearity and Sensitivity

The linearity of the method is determined by constructing a calibration curve over a specified concentration range. The Limit of Detection (LOD) and Lower Limit of Quantification (LOQ) are established as the lowest concentrations that can be reliably detected and quantified, respectively.

Table 1: Linearity and Sensitivity Data

Parameter Result
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = mx + c
Limit of Detection (LOD) 3.5 ng/mL

| Limit of Quantification (LOQ) | 10.0 ng/mL |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing six replicates of QC samples (LQC, MQC, HQC) on the same day and on three different days.

Table 2: Summary of Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LQC 30 < 6.0% 95.5 - 104.3% < 7.5% 96.2 - 103.8%
MQC 300 < 4.5% 97.2 - 102.1% < 5.0% 98.0 - 101.5%

| HQC | 1500 | < 3.0% | 98.1 - 101.5% | < 4.0% | 98.5 - 101.0% |

Acceptance criteria: Precision (%RSD) ≤ 15% (≤ 20% for LOQ), Accuracy within 85-115% (80-120% for LOQ).

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples to the peak areas of unextracted standards at the same concentration.

Table 3: Extraction Recovery

QC Level Concentration (ng/mL) Mean Recovery (%)
LQC 30 > 85%
MQC 300 > 88%

| HQC | 1500 | > 87% |

Stability

The stability of this compound in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.

Table 4: Stability Assessment

Stability Condition Duration Result (Deviation %)
Bench-Top Stability 6 hours at Room Temp. < ±10%
Freeze-Thaw Stability 3 Cycles (-80°C to RT) < ±12%
Long-Term Stability 30 days at -80°C < ±10%

| Autosampler Stability | 24 hours at 4°C | < ±8% |

Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.

G Method Validated Bioanalytical Method Specificity Specificity & Selectivity Method->Specificity Sensitivity Sensitivity Method->Sensitivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy & Precision Method->Accuracy Recovery Extraction Recovery Method->Recovery Stability Stability Method->Stability LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ IntraDay Intra-Day Accuracy->IntraDay InterDay Inter-Day Accuracy->InterDay FreezeThaw Freeze-Thaw Stability->FreezeThaw BenchTop Bench-Top Stability->BenchTop LongTerm Long-Term Stability->LongTerm

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note describes a simple, sensitive, and robust HPLC-UV method for the quantification of this compound in human plasma. The protein precipitation sample preparation is rapid and effective, providing good recovery. The method is linear over a practical concentration range and demonstrates acceptable accuracy, precision, and stability. This validated assay is well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development.

References

Application Notes and Protocols: Experimental Design for Long-Term Ranirestat Efficacy Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranirestat (also known as AS-3201) is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[1][2][3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][4] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of intracellular sorbitol.[1][4] This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts by causing osmotic stress and other metabolic disturbances.[1][4][5] this compound acts by inhibiting aldose reductase, thereby preventing the accumulation of sorbitol and the subsequent cellular damage.[1][2]

These application notes provide a comprehensive guide for designing and conducting long-term efficacy studies of this compound in rodent models of diabetes. The protocols detailed below cover the induction of diabetes, long-term administration of this compound, and the assessment of major diabetic complications.

Signaling Pathway

The primary target of this compound is the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy, Cataracts) Sorbitol->Complications Osmotic Stress This compound This compound This compound->Glucose Inhibits

Caption: Polyol Pathway and the Mechanism of Action of this compound.

Experimental Design and Workflow

A typical long-term efficacy study of this compound in a rodent model of diabetes involves several key stages, from induction of the disease to the final assessment of complications.

Experimental_Workflow start Animal Acclimatization diabetes_induction Induction of Diabetes (e.g., STZ injection) start->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose Monitoring) diabetes_induction->confirmation grouping Randomization into Treatment Groups confirmation->grouping treatment Long-Term this compound Administration (Oral Gavage) grouping->treatment monitoring Regular Monitoring (Body Weight, Blood Glucose) treatment->monitoring Duration: e.g., 24-40 weeks assessment Assessment of Diabetic Complications (Neuropathy, Nephropathy, Retinopathy, Cataracts) treatment->assessment monitoring->treatment endpoint Endpoint: Tissue Collection & Biochemical Analysis assessment->endpoint

Caption: General Experimental Workflow for a Long-Term this compound Study.

Experimental Protocols

Induction of Diabetes Mellitus

4.1.1. Streptozotocin (STZ)-Induced Diabetes in Rats

This protocol describes the induction of Type 1 diabetes using a single high dose of STZ.

  • Materials:

    • Streptozotocin (STZ)

    • 0.1 M Citrate buffer (pH 4.5), sterile

    • 8- to 10-week-old male Sprague-Dawley or Wistar rats

    • 10% sucrose water

    • Glucometer and test strips

  • Procedure:

    • Fast rats for 6-8 hours prior to STZ injection, with free access to water.

    • Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light.

    • Administer a single intraperitoneal (IP) injection of STZ at a dose of 40-65 mg/kg body weight.

    • For 48 hours post-injection, replace drinking water with 10% sucrose water to prevent hypoglycemia.

    • Monitor blood glucose levels 48-72 hours after STZ injection from a tail vein blood sample. Animals with a fasting blood glucose level of ≥15 mM (or ~270 mg/dL) are considered diabetic.[6]

4.1.2. Streptozotocin (STZ)-Induced Diabetes in Mice

This protocol utilizes multiple low doses of STZ to induce diabetes, which can more closely mimic the autoimmune aspects of Type 1 diabetes.

  • Materials:

    • Streptozotocin (STZ)

    • 0.1 M Citrate buffer (pH 4.5), sterile

    • Male CD-1 or C57BL/6 mice

    • 10% sucrose water

    • Glucometer and test strips

  • Procedure:

    • Fast mice for 4-6 hours before each STZ injection.

    • Prepare the STZ solution as described for rats.

    • Administer an IP injection of STZ at a dose of 40 mg/kg body weight for 5 consecutive days.

    • Provide 10% sucrose water for 6 days starting from the first injection day to prevent fatal hypoglycemia.

    • Confirm diabetes by measuring blood glucose levels 72 hours after the final STZ injection.

Long-Term Administration of this compound

Oral gavage is a common method for precise dosing.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose)

    • Appropriately sized oral gavage needles (flexible tubes are preferred to minimize trauma)[7]

  • Procedure:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1.0, 10 mg/kg).

    • Administer the this compound suspension or vehicle to the respective groups of animals once daily via oral gavage.

    • The volume administered should not exceed 1% of the animal's body weight (e.g., a 300g rat can receive up to 3 mL).

    • Continue daily administration for the duration of the study (e.g., 24-40 weeks).

Assessment of Diabetic Neuropathy

4.3.1. Motor Nerve Conduction Velocity (MNCV)

Slowing of NCV is a key indicator of diabetic neuropathy.[8]

  • Materials:

    • Electrophysiology recording system (e.g., Nicolet VikingQuest)

    • Needle electrodes

    • Anesthetic (e.g., ketamine/xylazine)

    • Warming lamp and pad

  • Procedure:

    • Anesthetize the animal.

    • Maintain the animal's body temperature at 37°C using a warming lamp and pad.

    • For sciatic-tibial MNCV, place stimulating electrodes at the sciatic notch and the ankle.

    • Place recording electrodes in the interosseous muscles of the hind paw.

    • Deliver supramaximal electrical stimuli at both stimulation sites and record the resulting compound muscle action potentials.

    • Measure the latency of the response from each stimulation site.

    • Calculate MNCV using the formula: MNCV (m/s) = Distance between stimulating electrodes (m) / (Proximal latency - Distal latency) (s).

Assessment of Diabetic Cataracts
  • Materials:

    • Slit-lamp biomicroscope or ophthalmoscope

    • Mydriatic agent (e.g., 1% tropicamide)

  • Procedure:

    • Apply a mydriatic agent to the animal's eyes to dilate the pupils.

    • Examine the lenses using a slit-lamp or ophthalmoscope.

    • Score the degree of lens opacification based on a predefined scale (e.g., 0 = clear lens, 1 = faint opacity, 2 = moderate opacity, 3 = mature cataract). The scores from both eyes can be summed for a total score per animal.

Assessment of Diabetic Nephropathy

4.5.1. Urinary Albumin Excretion

Albuminuria is an early sign of diabetic kidney disease.

  • Materials:

    • Metabolic cages for 24-hour urine collection

    • ELISA kit for rat/mouse serum albumin

    • Creatinine assay kit

  • Procedure:

    • Place individual animals in metabolic cages for 24 hours with free access to food and water.

    • Collect the total urine volume.

    • Centrifuge the urine to remove any precipitates.

    • Measure the albumin concentration using an ELISA kit according to the manufacturer's instructions.

    • Measure the creatinine concentration to normalize for variations in urine output.

    • Express the result as the albumin-to-creatinine ratio (ACR).

Assessment of Diabetic Retinopathy

4.6.1. Retinal Vascular Histopathology

  • Materials:

    • Microscope

    • Reagents for tissue fixation (e.g., formalin) and embedding

    • Stains (e.g., Periodic acid-Schiff [PAS] and hematoxylin)

    • Elastase or trypsin for vascular digest preparations

  • Procedure:

    • At the study endpoint, euthanize the animals and enucleate the eyes.

    • Fix the eyes in formalin.

    • For general histology, embed the eyes in paraffin, section, and stain with PAS and hematoxylin to assess for basement membrane thickening and other structural changes.

    • For detailed vascular analysis, perform a trypsin or elastase digest of the retina to isolate the vascular network.

    • Quantify acellular capillaries and pericyte loss by microscopic examination of the vascular digest.

Biochemical Analysis
  • Procedure:

    • At the end of the study, collect tissues of interest (e.g., sciatic nerve, lens, kidney).

    • Homogenize the tissues and use appropriate assays to measure the levels of sorbitol and fructose. This typically involves techniques like gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of Long-Term this compound Treatment on Biochemical Parameters in Diabetic Rodents

ParameterNon-Diabetic ControlDiabetic ControlThis compound (Low Dose)This compound (High Dose)
Sciatic Nerve
Sorbitol (nmol/g)Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Fructose (nmol/g)Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Lens
Sorbitol (nmol/g)Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Fructose (nmol/g)Value ± SEMValue ± SEMValue ± SEMValue ± SEM

Table 2: Effect of Long-Term this compound Treatment on Functional and Structural Endpoints in Diabetic Rodents

ParameterNon-Diabetic ControlDiabetic ControlThis compound (Low Dose)This compound (High Dose)
Neuropathy
MNCV (m/s)Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Nephropathy
Albumin-to-Creatinine RatioValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Cataracts
Cataract ScoreValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Retinopathy
Acellular Capillaries (per mm²)Value ± SEMValue ± SEMValue ± SEMValue ± SEM

Summary of Preclinical Efficacy Data for this compound

The following table summarizes representative data from preclinical studies, demonstrating the efficacy of this compound in rodent models of diabetes.

Table 3: Summary of this compound Efficacy in Preclinical Rodent Models

ModelDurationThis compound Dose (mg/kg/day)Key FindingsReference
STZ-Diabetic Rats8 weeks0.1, 1, 10Dose-dependent reduction in sciatic nerve sorbitol levels; Improvement in MNCV.[9]
Spontaneously Diabetic Torii (SDT) Rats40 weeks0.1, 1, 10Significant inhibition of cataract development; Dose-dependent reversal of MNCV decrease; Significant suppression of sciatic nerve sorbitol levels.[10]

Note: The values in the tables are placeholders and should be replaced with actual experimental data.

References

Application Notes and Protocols: Quantifying Sorbitol Accumulation in Sciatic Nerve Tissue Post-Ranirestat Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. A key mechanism implicated in its pathogenesis is the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol.[1] Intracellular accumulation of sorbitol in nerve tissues, such as the sciatic nerve, leads to osmotic stress, oxidative damage, and ultimately, nerve dysfunction.[1][2]

Ranirestat (formerly AS-3201) is a potent and specific aldose reductase inhibitor (ARI) that has been investigated for the treatment of diabetic sensorimotor polyneuropathy.[3][4] By blocking aldose reductase, this compound aims to prevent the accumulation of sorbitol in nerve tissues, thereby mitigating nerve damage and improving nerve function.[4][5] These application notes provide a comprehensive overview and detailed protocols for quantifying the efficacy of this compound in reducing sorbitol levels in sciatic nerve tissue.

Mechanism of Action: this compound and the Polyol Pathway

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This compound, as an aldose reductase inhibitor, directly blocks the first and rate-limiting step of this pathway. Its high potency and ability to penetrate nerve tissue make it an effective agent for reducing intraneural sorbitol concentrations.[4]

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase This compound This compound This compound->AldoseReductase Experimental_Workflow Start Start: Sciatic Nerve Tissue Collection Homogenization Tissue Homogenization (e.g., in a suitable buffer) Start->Homogenization Extraction Polyol Extraction (e.g., with perchloric acid) Homogenization->Extraction Lyophilization Lyophilization of Extracts (Freeze-drying) Extraction->Lyophilization Derivatization Derivatization of Polyols (e.g., with phenylisocyanate) Lyophilization->Derivatization HPLC HPLC Analysis (with UV detection at 240 nm) Derivatization->HPLC Quantification Data Analysis and Quantification HPLC->Quantification End End: Sorbitol Concentration Determined Quantification->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ranirestat's Low Aqueous Solubility in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, ranirestat, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to help you navigate these challenges and ensure the success of your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent property, common among many small molecule inhibitors, leads to poor solubility in water-based buffers and cell culture media, which can complicate experimental setup and lead to inaccurate results.

Q2: What are the common consequences of poor this compound solubility in experiments?

A2: Inadequate solubility can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and reduced efficacy in assays.

  • Inconsistent Results: Poorly dissolved particles can lead to high variability between experiments.

  • Low Bioavailability: In animal studies, low solubility can hinder absorption and lead to sub-therapeutic exposure.

  • Clogged Syringes/Tubing: In automated systems or during administration, precipitates can cause blockages.

Q3: Can I just use a higher concentration of a stock solution to overcome the low solubility in my final dilution?

A3: While starting with a concentrated stock in an organic solvent like DMSO is standard practice, simply diluting it into an aqueous medium can cause the this compound to precipitate out. The final concentration of the organic solvent and the method of dilution are critical to maintaining solubility.

Troubleshooting Guide

Problem: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/media.

  • Solution 1: Reduce the final DMSO concentration. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your aqueous solution. High concentrations of DMSO can be toxic to cells and can still allow for precipitation upon dilution.

  • Solution 2: Use a co-solvent system. For in vivo studies, a multi-component solvent system is often necessary. A common approach is to first dissolve this compound in DMSO, then dilute it with other solvents like PEG300 and Tween-80 before adding the final aqueous component.

  • Solution 3: Employ sonication. After dilution, sonicating the solution can help to break up any initial precipitates and promote dissolution.

  • Solution 4: Warm the solution. Gentle warming (e.g., to 37°C) can sometimes improve solubility, but be cautious as excessive heat can degrade the compound.

Problem: I'm observing high variability in my in vitro assay results.

  • Solution 1: Visually inspect your solutions. Before adding to your assay, ensure your this compound solution is clear and free of any visible particles. If you see any precipitate, do not use the solution.

  • Solution 2: Prepare fresh dilutions for each experiment. this compound may not stay in solution for extended periods in aqueous media. Preparing fresh dilutions from a concentrated stock just before use is recommended.

  • Solution 3: Vortex during dilution. When diluting your stock, vortex the aqueous solution while slowly adding the stock to promote rapid and even mixing.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents and solvent systems.

Solvent/Solvent SystemSolubilityMolar EquivalentNotes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL118.99 mMA common solvent for preparing concentrated stock solutions.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL5.95 mMA multi-component system suitable for in vivo administration.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL5.95 mMUtilizes a cyclodextrin to enhance solubility for in vivo use.
10% DMSO >> 90% corn oil≥ 2.5 mg/mL5.95 mMAn oil-based vehicle for in vivo administration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve a concentration of ≥ 50 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If any particulates remain, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture media with a low final DMSO concentration.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the stock solution required. To minimize the final DMSO concentration, it is advisable to perform serial dilutions in the culture medium.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While vortexing the medium, slowly add the calculated volume of the this compound stock solution drop-wise.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Use the working solution immediately after preparation.

Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration (Co-solvent System)

Objective: To prepare a clear, soluble formulation of this compound for oral gavage in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a concentrated initial solution (e.g., 25 mg/mL).

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in a 40:5:45 volume ratio.

  • While vortexing the vehicle, slowly add the this compound-DMSO solution to achieve the final desired concentration (e.g., 2.5 mg/mL). The final DMSO concentration in this formulation will be 10%.

  • Vortex the final solution for at least 2 minutes to ensure homogeneity. The solution should be clear.

  • Administer to animals shortly after preparation.

Visualizations

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow iv_start Start: this compound Powder iv_stock Prepare Stock Solution (≥50 mg/mL in DMSO) iv_start->iv_stock iv_dilute Dilute in Aqueous Medium (e.g., Cell Culture Media) iv_stock->iv_dilute iv_check Check for Precipitation iv_dilute->iv_check iv_precipitate Precipitate Observed iv_check->iv_precipitate Yes iv_clear Clear Solution iv_check->iv_clear No iv_assay Proceed to Assay iv_clear->iv_assay invivo_start Start: this compound Powder invivo_dmso Dissolve in DMSO invivo_start->invivo_dmso invivo_mix Mix DMSO Solution with Vehicle invivo_dmso->invivo_mix invivo_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) invivo_vehicle->invivo_mix invivo_check Check for Clarity invivo_mix->invivo_check invivo_cloudy Cloudy/Precipitate invivo_check->invivo_cloudy Yes invivo_clear Clear Solution invivo_check->invivo_clear No invivo_admin Administer to Animal invivo_clear->invivo_admin

Caption: Experimental workflows for preparing this compound solutions.

troubleshooting_this compound start Problem: This compound Precipitation q1 Is the final DMSO concentration > 1%? start->q1 a1_yes Action: Lower final DMSO concentration. q1->a1_yes Yes q2 Are you using a single aqueous solvent? q1->q2 No a1_yes->q2 a2_yes Action: Use a co-solvent system (e.g., with PEG300, Tween-80). q2->a2_yes Yes q3 Did you vortex during dilution? q2->q3 No a2_yes->q3 a3_no Action: Vortex vigorously while adding stock solution. q3->a3_no No q4 Is the solution still not clear? q3->q4 Yes a3_no->q4 a4_yes Action: Try gentle warming (37°C) or sonication. q4->a4_yes Yes end Solution should be clear. If not, reconsider formulation. q4->end No a4_yes->end

Technical Support Center: Optimizing Oral Bioavailability of Ranirestat in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the oral bioavailability of ranirestat in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly AS-3201) is a potent inhibitor of the enzyme aldose reductase.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1] By inhibiting this enzyme, this compound prevents the accumulation of sorbitol in tissues, which is a key factor in the development of diabetic neuropathy.[3]

Q2: What are the known pharmacokinetic properties of this compound?

Q3: What are the main challenges in achieving optimal oral bioavailability for this compound?

Like many small molecule inhibitors, this compound may face challenges related to poor aqueous solubility, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.[5][6] While specific data on this compound's solubility is not detailed in the provided search results, this is a common issue for many drugs in development.[7] Additionally, presystemic metabolism could also play a role in reducing its oral bioavailability.[8]

Q4: What are some general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve drug solubilization and absorption.[5][6][9]

  • Particle size reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can enhance dissolution rates.[5]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[5]

  • Use of permeation enhancers: These agents can facilitate the transport of the drug across the intestinal epithelium.[8]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Between Mice
Potential Cause Troubleshooting Step
Improper Dosing Technique Ensure consistent oral gavage technique. Verify the accuracy of the dosing volume for each mouse's body weight.
Formulation Inhomogeneity If using a suspension, ensure it is uniformly dispersed before each administration. Consider using a solution or a self-emulsifying formulation for better dose uniformity.
Gastrointestinal Tract Variability Standardize the fasting period for all mice before dosing to minimize variability in gastric emptying and intestinal transit time.
Coprophagy House mice in cages with wire mesh floors to prevent coprophagy, which can lead to re-absorption of the drug or its metabolites.
Issue 2: Low Oral Bioavailability (Low Cmax and AUC)
Potential Cause Troubleshooting Step
Poor Aqueous Solubility Develop and test different formulations. Start with a simple suspension, then progress to solutions with co-solvents, and more advanced formulations like SEDDS.
Insufficient Dissolution Rate Consider reducing the particle size of the this compound powder through micronization or creating a nanosuspension.[5]
First-Pass Metabolism While specific data on this compound's first-pass metabolism in mice is limited, consider co-administration with known inhibitors of relevant metabolic enzymes if this is suspected. However, this should be a secondary step after optimizing the formulation.[8]
P-glycoprotein (P-gp) Efflux If this compound is a substrate for P-gp, its absorption could be limited. Investigate the use of formulations containing P-gp inhibitors, though this adds complexity to the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Diabetic Rats (Illustrative)

This table presents data from studies in rats to provide a general idea of this compound's pharmacokinetics. Note that these values may differ in mouse models.

Dose (Oral) Species Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Reference
10 mg/kgSDT Rats~1500~1.0Data not specified[10]
1 mg/kgSTZ-Diabetic RatsData not specifiedData not specifiedData not specified[2]

Data is approximated from published graphs or mentioned in the text. Cmax and AUC will vary based on the specific study conditions and animal model.

Table 2: Hypothetical Comparison of this compound Formulations for Oral Bioavailability Studies in Mice

This table provides a hypothetical comparison to guide researchers in selecting a formulation strategy. The actual performance of each formulation would need to be determined experimentally.

Formulation Type Key Components Potential Advantages Potential Disadvantages
Aqueous Suspension This compound, suspending agent (e.g., 0.5% methylcellulose)Simple to prepare.Potential for poor absorption and high variability due to settling and dissolution limitations.
Solution (Co-solvent) This compound, water, co-solvent (e.g., PEG 400, propylene glycol)Dose uniformity, potentially faster absorption.Limited drug loading capacity, potential for drug precipitation upon dilution in the GI tract.
Self-Emulsifying Drug Delivery System (SEDDS) This compound, oil (e.g., corn oil), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol)Enhanced solubility and absorption, potential for improved bioavailability and reduced variability.[7][9]More complex to develop and characterize.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension (10 mg/mL)
  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of methylcellulose in water.

  • Levigate the this compound powder with a small amount of the methylcellulose solution to form a smooth paste.

  • Gradually add the remaining methylcellulose solution while stirring continuously to achieve the final desired concentration.

  • Store the suspension at 4°C and ensure it is thoroughly vortexed before each use.

Protocol 2: Oral Administration (Gavage) in Mice
  • Fast the mice for 4-6 hours prior to dosing, with free access to water.

  • Weigh each mouse to determine the correct dosing volume.

  • Gently restrain the mouse and insert a ball-tipped gavage needle into the esophagus.

  • Administer the formulation slowly to avoid regurgitation.

  • Return the mouse to its cage and monitor for any adverse effects.

Protocol 3: Blood Sampling for Pharmacokinetic Analysis
  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Use a suitable method for blood collection, such as tail vein or saphenous vein sampling.

  • Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

Mandatory Visualizations

experimental_workflow formulation Formulation Preparation (e.g., Suspension, SEDDS) dosing Oral Gavage in Mice formulation->dosing Dose Administration sampling Serial Blood Sampling dosing->sampling Time Points processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis Sample Injection pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis Concentration Data optimization Formulation Optimization pk_analysis->optimization Decision Making optimization->formulation Refinement

Caption: Workflow for assessing the oral bioavailability of this compound in mice.

polyol_pathway glucose Glucose ar Aldose Reductase (AR) glucose->ar NADPH -> NADP+ sorbitol Sorbitol sdh Sorbitol Dehydrogenase (SDH) sorbitol->sdh NAD+ -> NADH complications Diabetic Complications (e.g., Neuropathy) sorbitol->complications fructose Fructose ar->sorbitol sdh->fructose This compound This compound This compound->ar Inhibition

Caption: The polyol pathway and the inhibitory action of this compound.

References

troubleshooting variability in ranirestat in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the in vivo efficacy of ranirestat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AS-3201) is an aldose reductase inhibitor[1][2]. Its primary mechanism of action is to potently and stereospecifically inhibit the enzyme aldose reductase (AKR1B1)[3]. This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions, such as diabetes, increased activity of the polyol pathway in insulin-insensitive tissues (e.g., peripheral nerves, lenses) leads to the intracellular accumulation of sorbitol[1][4]. Since sorbitol does not easily diffuse across cell membranes, its accumulation causes osmotic stress, leading to secondary metabolic changes and cellular damage, which contributes to diabetic complications like neuropathy[1][4]. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, thereby mitigating the downstream pathological effects[2][3].

Q2: What is the primary therapeutic indication for this compound and what are the key efficacy endpoints?

This compound is primarily developed for the treatment of diabetic sensorimotor polyneuropathy (DSPN), a common complication of diabetes[1][5]. The main goals of treatment are to slow the progression of or reverse nerve damage. The most common primary and secondary efficacy endpoints used in clinical trials to assess its effectiveness include:

  • Nerve Conduction Velocity (NCV): This is a key electrophysiological measure of nerve function. Improvements in peroneal motor NCV (PMNCV), tibial motor NCV, and sensory NCV (e.g., sural and median nerves) are considered direct evidence of improved nerve health[6][7][8].

  • Clinical Neuropathy Scores: Scales like the modified Toronto Clinical Neuropathy Score (mTCNS) are used to evaluate the clinical symptoms and signs of neuropathy[8][9].

  • Quantitative Sensory Testing (QSTs): These tests measure perception thresholds for stimuli like vibration, providing another assessment of sensory nerve function[1][7].

  • Biomarkers: Nerve or erythrocyte sorbitol levels can be measured to confirm the pharmacological activity of this compound in inhibiting the polyol pathway[7][8].

Q3: What level of efficacy has been observed for this compound in clinical studies?

Clinical trials have shown that this compound can improve nerve function, although results have been variable and have not always met all primary endpoints. A meta-analysis showed that this compound use was associated with significant improvements in the NCVs of several motor and sensory nerves[10]. However, its effect on clinical symptoms, as measured by scales like the mTCNS, has often not been statistically significant, sometimes due to a larger than expected placebo effect[6][9]. The drug is generally well-tolerated[6].

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, leading to inconsistent or unexpected results.

Issue 1: High variability in Nerve Conduction Velocity (NCV) measurements within the same experimental group.

  • Q: Our NCV results show a high coefficient of variation even among animals receiving the same treatment. What are the potential causes and solutions?

    A: High variability in NCV can obscure real treatment effects. Several factors related to experimental technique and animal physiology can contribute.

    • Sub-optimal Temperature Control: Nerve conduction is highly sensitive to temperature. A drop in limb temperature will slow NCV.

      • Solution: Ensure consistent limb temperature (typically 32-34°C) across all animals during measurements using a heating lamp and monitor with a probe. Standardize the acclimation period for each animal before recording.

    • Inconsistent Electrode Placement: Minor variations in the placement of stimulating and recording electrodes can significantly alter NCV results.

      • Solution: Use precise anatomical landmarks for electrode placement. Mark the locations on the skin if necessary. Ensure the same researcher performs the measurements for an entire cohort, if possible, or provide rigorous training to multiple users to standardize the technique.

    • Animal Stress: Stress during handling and measurement can influence physiological parameters.

      • Solution: Acclimate animals to the handling and experimental procedures before starting the study. Perform measurements in a quiet environment to minimize stress.

    • Variable Disease Progression: If using a disease model like streptozotocin (STZ)-induced diabetes, the severity of neuropathy can vary between animals.

      • Solution: Ensure consistent induction of diabetes (e.g., similar blood glucose levels post-STZ). Stratify animals into treatment groups based on baseline NCV and blood glucose levels to ensure groups are well-matched before treatment begins.

Issue 2: Lack of significant efficacy in the this compound-treated group compared to the diabetic control group.

  • Q: We are not observing the expected improvements in NCV or other endpoints in our this compound-treated animals. What are the likely reasons?

    A: A failure to see a therapeutic effect can be due to issues with the drug itself, the animal model, or the timing of the intervention.

    • Inadequate Drug Formulation or Administration: this compound must be properly formulated to ensure adequate bioavailability.

      • Solution: this compound is typically administered orally[1]. Ensure the drug is fully dissolved or suspended in a suitable vehicle (e.g., as described in preclinical literature). Verify the stability of the formulation over the treatment period. Confirm accurate dosing for each animal (e.g., by oral gavage) and check for any issues like regurgitation.

    • Insufficient Treatment Duration or Dose: The pathological changes in diabetic neuropathy develop over time, and reversing or halting them may require prolonged treatment.

      • Solution: Review literature on preclinical models to select an appropriate treatment duration and dose. Clinical trials have lasted for 52 weeks or more[1][9]. While such long durations may not be feasible in rodent models, treatment should be sufficiently long to expect structural or functional nerve improvements. Consider running a dose-response study to confirm an effective dose in your specific model.

    • Advanced or Irreversible Neuropathy: Aldose reductase inhibitors may be more effective at preventing or slowing the progression of neuropathy rather than reversing established, severe nerve damage[10].

      • Solution: Initiate treatment at an earlier stage of disease progression. Characterize the neuropathy in your model over time to identify the optimal window for intervention.

    • Poor Drug Exposure at the Target Tissue: Efficacy is dependent on achieving sufficient concentration of this compound in peripheral nerves[3].

      • Solution: If possible, perform pharmacokinetic studies to measure this compound concentrations in plasma and, ideally, in sciatic nerve tissue to confirm adequate exposure. You can also measure a pharmacodynamic marker, such as sorbitol levels in the nerve or erythrocytes, to confirm target engagement[8].

Issue 3: Unexpected improvement or high variability in the vehicle/placebo control group.

  • Q: Our diabetic control group, receiving only the vehicle, is showing an unexpected improvement in NCV, masking the effect of this compound. Why is this happening?

    A: A significant "placebo effect" or improvement in the control group has been noted in some clinical trials and can be a confounding factor[6][9].

    • Handling and Procedural Effects: The regular handling of animals for dosing and the repeated performance of NCV measurements can sometimes lead to physiological adaptations or learning effects that may appear as a functional improvement.

      • Solution: Include a "naive" control group (healthy, non-diabetic animals) that does not undergo any treatment or frequent handling to serve as a baseline for normal nerve function. Ensure all groups, including controls, are handled identically.

    • Natural Disease Fluctuation: The progression of diabetic neuropathy may not be linear. There can be periods of minor spontaneous recovery or stabilization, especially in well-controlled models.

      • Solution: Ensure your study is adequately powered with a sufficient number of animals per group to overcome inter-individual variability and detect a true treatment effect above any background noise.

    • Supportive Care: Aspects of routine animal care, such as diet and housing, can influence overall health and potentially impact neuropathy endpoints.

      • Solution: Maintain strict consistency in all aspects of animal husbandry across all experimental groups.

Data Presentation

Table 1: Summary of this compound Clinical Trial Efficacy on Nerve Conduction Velocity (NCV)
Study / AnalysisTreatment Group(s)DurationKey NCV EndpointMean Change from Baseline (m/s)Significance vs. PlaceboReference
Bril et al., 200620 mg/day this compound60 weeksPeroneal Motor NCV+0.9 (approx.)p < 0.05[7]
Sural Sensory NCV+2.0 (approx.)p < 0.05[7]
Sekiguchi et al., 202040 mg/day this compound52 weeksTibial Motor NCV+0.49p = 0.021[8]
Median Motor NCV+0.55 (approx.)Significant
Vinik et al., 201540 mg/day this compound24 monthsPeroneal Motor NCV+0.95Not Significant[6]
80 mg/day this compound+0.90Not Significant[6]
Meta-Analysis (Gogoi et al., 2022)Various dosesVariousPeroneal Motor NCVMD: +0.80p < 0.01[10]
Median Motor NCVMD: +0.63p < 0.01[10]

MD: Mean Difference between this compound and Placebo groups.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Formulation for In Vivo Studies

Objective: To prepare a stable this compound formulation for daily oral administration to rodent models of diabetic neuropathy.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Microbalance

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile conical tubes (15 mL or 50 mL)

  • Oral gavage needles (size appropriate for animal species)

  • Syringes (1 mL or 3 mL)

Procedure:

  • Calculate Required Amount: Based on the target dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of this compound and vehicle needed for the study cohort for one preparation cycle (e.g., one week). Assume a dosing volume of 5 mL/kg.

    • Example: For a 300g rat at 10 mg/kg, the dose is 3 mg. For a 5 mL/kg volume, this requires a concentration of 2 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound powder using a microbalance.

  • Preparation of Vehicle: Prepare the 0.5% methylcellulose solution by slowly adding the powder to sterile water while stirring vigorously to prevent clumping. Stir until fully dissolved.

  • Suspension: Add the weighed this compound powder to the prepared vehicle in a conical tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension. Place the tube on a magnetic stirrer at a moderate speed for at least 30 minutes before the first use.

  • Storage: Store the suspension at 4°C, protected from light. Before each daily use, bring the suspension to room temperature and vortex thoroughly for at least 1 minute to ensure homogeneity. Prepare fresh suspension weekly to ensure stability.

  • Administration: a. Gently restrain the animal. b. Draw the calculated volume of the homogenous suspension into a syringe fitted with an appropriately sized oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the dose smoothly. d. Monitor the animal for a few minutes post-dosing to ensure no adverse reactions or regurgitation.

Protocol 2: Measurement of Sciatic Nerve Conduction Velocity (NCV) in Rats

Objective: To perform electrophysiological assessment of sciatic motor nerve function in a rat model.

Materials:

  • Electrophysiology system with amplifier and data acquisition software

  • Bipolar stimulating needle electrodes

  • Paired recording needle electrodes

  • Ground electrode

  • Heating lamp and/or heating pad

  • Temperature probe

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Ruler or calipers

Procedure:

  • Anesthesia and Preparation: a. Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex. b. Shave the fur from the hip to the ankle of the hind limb to be tested. c. Place the animal on a heating pad to maintain core body temperature.

  • Electrode Placement: a. Recording (G1): Insert the active recording needle electrode into the intrinsic foot muscles (e.g., interosseous muscle) of the hind paw. b. Reference (G2): Insert the reference recording electrode subcutaneously about 1 cm away from G1, over a tendon. c. Ground: Place a ground electrode subcutaneously on the contralateral side or the tail. d. Stimulation:

    • Distal (Ankle): Insert the bipolar stimulating electrode near the tibial nerve at the ankle.
    • Proximal (Sciatic Notch): Insert the bipolar stimulating electrode at the sciatic notch.

  • Temperature Control: a. Place a temperature probe on the skin of the tested limb. b. Use a heating lamp to maintain the limb temperature at 33 ± 1°C throughout the procedure. Allow temperature to stabilize before recording.

  • Data Acquisition: a. Deliver single, supramaximal square-wave pulses (e.g., 0.1 ms duration) at the proximal stimulation site (sciatic notch). Supramaximal stimulation is achieved by increasing the current until the compound muscle action potential (CMAP) amplitude no longer increases. b. Record the resulting CMAP. Measure the latency (L_proximal) from the stimulus artifact to the onset of the CMAP waveform. c. Without moving the recording electrodes, move the stimulating electrode to the distal site (ankle) and repeat the supramaximal stimulation. d. Record the CMAP and measure the distal latency (L_distal).

  • Distance Measurement: a. Using calipers or a ruler, carefully measure the distance (D) in millimeters between the cathodes of the proximal and distal stimulation sites along the path of the nerve.

  • Calculation: a. Calculate the Motor Nerve Conduction Velocity (MNCV) using the following formula: MNCV (m/s) = D (mm) / [L_proximal (ms) - L_distal (ms)]

  • Recovery: a. After measurements are complete, remove all electrodes. b. Allow the animal to recover from anesthesia in a clean cage, monitoring it until it is fully ambulatory.

Visualizations

Polyol_Pathway Glucose High Intracellular Glucose (Hyperglycemia) AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol (Accumulates) Damage Osmotic Stress & Cellular Damage (Neuropathy) Sorbitol->Damage SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose This compound This compound This compound->AR INHIBITS Experimental_Workflow cluster_0 Phase 1: Model Development & Baseline cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Endpoint Analysis Induction Induce Diabetes (e.g., STZ injection) Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Baseline Baseline Measurements (NCV, Body Weight, etc.) Confirmation->Baseline Randomization Randomize into Groups (Vehicle, this compound Doses) Baseline->Randomization Treatment Daily Oral Dosing (e.g., 8-12 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Endpoint Final Endpoint Measurement (e.g., NCV) Monitoring->Endpoint Tissue Tissue Collection (Sciatic Nerve, Blood) Endpoint->Tissue Analysis Biochemical Analysis (e.g., Nerve Sorbitol) Tissue->Analysis Troubleshooting_Flowchart Start Start: Low or Variable In Vivo Efficacy Observed Check_Formulation 1. Review Drug Formulation Is it stable & homogenous? Start->Check_Formulation Check_Dosing 2. Verify Dosing Procedure Is administration accurate? Check_Formulation->Check_Dosing  If OK Outcome_Pass Identify & Correct Issue Check_Formulation->Outcome_Pass  If Issue Found Check_PKPD 3. Assess PK/PD Is there sufficient nerve exposure? Is target (AR) engaged? Check_Dosing->Check_PKPD  If OK Check_Dosing->Outcome_Pass  If Issue Found Check_Model 4. Evaluate Animal Model Is disease stage appropriate? Is severity consistent? Check_PKPD->Check_Model  If OK Check_PKPD->Outcome_Pass  If Issue Found Check_Endpoints 5. Validate Endpoint Assays Is NCV technique standardized? Is temperature controlled? Check_Model->Check_Endpoints  If OK Check_Model->Outcome_Pass  If Issue Found Check_Endpoints->Outcome_Pass  If Issue Found Outcome_Fail Consider Study Redesign (Dose, Duration, Model) Check_Endpoints->Outcome_Fail  If OK

References

Optimizing Ranirestat Dose-Response for Enhanced Nerve Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments focused on ranirestat's dose-response effects on nerve function. The following guides and FAQs are tailored to address specific challenges and provide clarity on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in improving nerve function?

A1: this compound is a potent aldose reductase inhibitor. In hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol within nerve cells is a key pathogenic factor in the development of diabetic neuropathy, leading to oxidative stress and nerve damage.[1][2][3] this compound blocks this pathway, thereby preventing the accumulation of intracellular sorbitol and fructose, which in turn alleviates nerve damage and improves function.[2]

Q2: What are the typical starting doses for preclinical and clinical studies on this compound?

A2: In preclinical studies using streptozotocin-induced diabetic rats, effective oral doses have been as low as 0.1 mg/kg/day for improving sciatic nerve conduction velocity.[4] Clinical trials in humans have investigated daily oral doses of 5 mg, 10 mg, 20 mg, and 40 mg.[1][5][6][7]

Q3: How long should a study be to observe significant improvements in nerve conduction velocity (NCV) with this compound treatment?

A3: Significant improvements in sensory NCV have been observed as early as 12 weeks of treatment.[5][7] However, more pronounced and additional improvements in both motor and sensory nerve function are often reported after longer treatment durations, such as 52 to 60 weeks.[1][5][6][7][8]

Q4: Are there any known factors that might influence the dose-response relationship of this compound?

A4: The severity and duration of diabetic neuropathy at the start of treatment may influence the observed response. One study noted a more significant improvement in tibial motor nerve conduction velocity in patients who had diabetic polyneuropathy for less than three years.[9]

Q5: What level of sorbitol reduction is considered clinically meaningful?

A5: Treatment with 20 mg/day of this compound has been shown to inhibit sorbitol accumulation in sural nerves by as much as 83.5%, which was associated with significant improvements in nerve function.[5][7][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in Nerve Conduction Velocity (NCV) measurements Inconsistent electrode placement, variations in limb temperature, or differences in the age and disease state of the study population.Standardize electrode placement using anatomical landmarks. Ensure consistent limb temperature (e.g., using a water bath or heating lamp) as NCV is temperature-dependent.[10] Stratify analysis by age and baseline neuropathy severity.[11]
Lack of a clear dose-response relationship in preclinical models Saturation of the aldose reductase enzyme at lower doses, insufficient statistical power, or inappropriate animal model.Expand the dose range to include lower and intermediate concentrations. Increase the number of animals per group to enhance statistical power. Ensure the chosen animal model (e.g., STZ-diabetic rat) exhibits significant and consistent nerve conduction deficits at baseline.
Discrepancy between improved NCV and lack of change in clinical symptoms NCV is an objective measure of nerve function but may not always correlate directly with subjective patient-reported outcomes, especially in shorter-term studies. The modified Toronto Clinical Neuropathy Score (mTCNS) has shown no significant difference in some studies.[8]Consider longer study durations to allow for potential translation of electrophysiological improvements into clinical benefits.[9] Incorporate a broader range of functional assessments and patient-reported outcome measures.
Unexpected placebo effect on NCV Natural fluctuations in nerve function, patient expectation, or variability in measurement.A significant placebo effect has been noted in some studies.[1] Ensure a sufficiently large and well-controlled placebo group is included in the study design. Implement rigorous blinding procedures for both patients and investigators.

Data Presentation: Quantitative Dose-Response of this compound

Table 1: Effect of this compound on Motor Nerve Conduction Velocity (m/s) in Clinical Trials

DosePeroneal Motor NCV (Change from Baseline)Tibial Motor NCV (Change from Baseline)Median Motor NCV (Change from Baseline)Study Duration
Placebo ~ -0.1 m/s[1]~ -0.54 m/s[1]-52 weeks
10 mg/day Significant improvement at 36 weeks[1]0.65 m/s[1]-12 weeks
20 mg/day ~1 m/s improvement[5][7]1.35 m/s[1]Significant improvement[9]12-60 weeks
40 mg/day -1.94 m/s[1]Significant improvement[9]12-52 weeks

Table 2: Effect of this compound on Sensory Nerve Conduction Velocity (m/s) in Clinical Trials

DoseSural Sensory NCV (Change from Baseline)Proximal Median Sensory NCV (Change from Baseline)Distal Median Sensory NCV (Change from Baseline)Study Duration
Placebo Variable, unexpected improvement in some studies[1]--12-52 weeks
5 mg/day Maintained at 60 weeks[5][7]--60 weeks
20 mg/day Improved by >1 m/s[5][7]~1.8 m/s at 12 weeks, 3.4 m/s at 60 weeks[5]Significant improvement[9]12-60 weeks
40 mg/day -Significant improvement[9]Significant improvement[9]52 weeks

Experimental Protocols

Key Experiment: Clinical Trial for Efficacy and Safety of this compound in Diabetic Polyneuropathy

  • Study Design: A multicenter, placebo-controlled, randomized, double-blind, parallel-group study.[8][9]

  • Patient Population: Patients aged 18-70 years with type 1 or type 2 diabetes and a diagnosis of diabetic sensorimotor polyneuropathy.[1][3] Inclusion criteria often include a specific range for HbA1c and creatinine levels.[3]

  • Intervention: Patients are randomly assigned to receive a daily oral dose of placebo, 10 mg, 20 mg, or 40 mg of this compound for a duration of 52 weeks.[1]

  • Primary Endpoints:

    • Change from baseline in tibial motor nerve conduction velocity.[8][9]

    • Change from baseline in the total modified Toronto Clinical Neuropathy Score (mTCNS) to assess clinical symptoms.[8][9]

  • Secondary Endpoints:

    • Changes in nerve conduction velocity and amplitude in other motor nerves (e.g., median, peroneal) and sensory nerves (e.g., median, sural).[8][9]

    • Changes in minimum F-wave latency in motor nerves.[9]

    • Quantitative sensory testing (QST).[1]

  • Assessments: Nerve conduction studies are typically performed at baseline and at specified intervals throughout the study (e.g., weeks 12, 24, 36, and 52).[1]

  • Pharmacodynamic Assessment: Erythrocyte sorbitol concentration can be measured to confirm the pharmacological effect of this compound as an aldose reductase inhibitor.[9]

Visualizations

Ranirestat_Signaling_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_downstream Downstream Effects High Intracellular\nGlucose High Intracellular Glucose Aldose Reductase Aldose Reductase High Intracellular\nGlucose->Aldose Reductase Substrate Sorbitol Sorbitol Aldose Reductase->Sorbitol Converts to Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Substrate Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose Sorbitol Dehydrogenase->Fructose Converts to Oxidative Stress\n(Increased NADH/NAD+ ratio) Oxidative Stress (Increased NADH/NAD+ ratio) Sorbitol Dehydrogenase->Oxidative Stress\n(Increased NADH/NAD+ ratio) Nerve Damage Nerve Damage Osmotic Stress->Nerve Damage Oxidative Stress\n(Increased NADH/NAD+ ratio)->Nerve Damage This compound This compound This compound->Aldose Reductase Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_screening Patient Screening & Recruitment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_followup Follow-up Assessments Screening Screening for Diabetic Polyneuropathy Inclusion/Exclusion Apply Inclusion/ Exclusion Criteria Screening->Inclusion/Exclusion Informed Consent Obtain Informed Consent Inclusion/Exclusion->Informed Consent Baseline NCV Baseline Nerve Conduction Studies Informed Consent->Baseline NCV Baseline mTCNS Baseline mTCNS & QST Informed Consent->Baseline mTCNS Baseline Bloods Baseline Blood Sampling Informed Consent->Baseline Bloods Randomization Randomization Baseline NCV->Randomization Baseline mTCNS->Randomization Baseline Bloods->Randomization Placebo Placebo Randomization->Placebo This compound 10mg This compound 10mg Randomization->this compound 10mg This compound 20mg This compound 20mg Randomization->this compound 20mg This compound 40mg This compound 40mg Randomization->this compound 40mg Follow-up NCV Periodic NCV (e.g., 12, 24, 52 wks) Placebo->Follow-up NCV Follow-up mTCNS Periodic mTCNS & QST Placebo->Follow-up mTCNS Follow-up Bloods Periodic Blood Sampling Placebo->Follow-up Bloods Adverse Events Monitor Adverse Events Placebo->Adverse Events This compound 10mg->Follow-up NCV This compound 10mg->Follow-up mTCNS This compound 10mg->Follow-up Bloods This compound 10mg->Adverse Events This compound 20mg->Follow-up NCV This compound 20mg->Follow-up mTCNS This compound 20mg->Follow-up Bloods This compound 20mg->Adverse Events This compound 40mg->Follow-up NCV This compound 40mg->Follow-up mTCNS This compound 40mg->Follow-up Bloods This compound 40mg->Adverse Events Final Analysis Final Analysis Follow-up NCV->Final Analysis Follow-up mTCNS->Final Analysis Follow-up Bloods->Final Analysis Adverse Events->Final Analysis

Caption: Typical experimental workflow for a this compound clinical trial.

References

Ranirestat Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of ranirestat in long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Disclaimer: Publicly available, specific long-term stability data and identified degradation products for this compound are limited. The information provided herein is based on general principles of pharmaceutical stability, forced degradation studies, and the known chemical properties of this compound, particularly the potential for hydrolysis of its succinimide ring.[1] Users should validate these recommendations for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light exposure, and pH. As with many pharmaceutical compounds, elevated temperature and humidity can accelerate degradation. Exposure to UV or fluorescent light may also induce photolytic degradation.

Q2: Are there any known degradation pathways for this compound?

A2: While specific degradation pathways have not been extensively published, this compound contains a succinimide ring, which is known to be susceptible to ring-opening (hydrolysis) at physiological pH levels.[1] This suggests that hydrolysis is a potential degradation pathway. Other common degradation pathways for organic molecules, such as oxidation and photolysis, should also be considered.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the stability of this compound.[2][3] This method should be capable of separating the intact this compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the mass of any degradation products formed.[2][3]

Q4: What are the recommended storage conditions for this compound?

A4: While specific long-term storage conditions for this compound as a raw material are not publicly available, it is generally advisable to store it in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation. The optimal storage conditions should be determined through formal stability studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound potency in solution over time. Hydrolysis of the succinimide ring. Buffer the solution to an optimal pH, which would need to be determined experimentally. Consider storing solutions at lower temperatures (e.g., 2-8 °C or frozen) for short-term use. Prepare solutions fresh whenever possible.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Formation of degradation products. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This can help in tentatively identifying the peaks and confirming that the analytical method is stability-indicating. Use LC-MS to determine the mass of the unknown peaks for structural elucidation.
Inconsistent results in stability studies. Variability in storage conditions (temperature, light exposure). Ensure that stability chambers are properly calibrated and maintained. Protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil.
Precipitation of this compound from solution during storage. Poor solubility or change in pH. Verify the solubility of this compound in the chosen solvent system. Ensure the pH of the solution remains constant. Consider using a co-solvent or a different formulation approach if solubility is an issue.

Data Presentation

The following tables are illustrative examples of how to present stability data for this compound. Actual data would need to be generated through experimentation.

Table 1: Example of this compound Stability Data under Accelerated Conditions (40°C/75% RH)

Time Point (Months)Assay (% of Initial)Total Degradation Products (%)Appearance
0100.0< 0.1White to off-white powder
199.50.5No change
398.21.8No change
696.53.5Slight yellowing

Table 2: Example of Forced Degradation Results for this compound

Stress ConditionDurationThis compound Degraded (%)Major Degradation Product (% Peak Area)
0.1 M HCl, 60°C24 hours5.23.8
0.1 M NaOH, RT8 hours15.812.5
5% H₂O₂, RT24 hours8.96.7
Photostability (ICH Q1B)7 days2.11.5
Heat (80°C)48 hours4.53.9

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This helps in assessing peak purity.

  • Method Development:

    • Inject a solution of this compound to determine its retention time.

    • Analyze samples from forced degradation studies (see Protocol 2).

    • Adjust the mobile phase gradient to achieve baseline separation between the this compound peak and all degradation product peaks.

    • The method is considered stability-indicating if all degradation product peaks are resolved from the main peak and from each other.

Protocol 2: Forced Degradation Study
  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Add an equal volume of 3-5% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solid drug substance or a solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Visualizations

G cluster_prep Sample Preparation cluster_storage Stability Storage (ICH Conditions) cluster_testing Analytical Testing cluster_data Data Analysis Ranirestat_API This compound API LongTerm Long-Term (e.g., 25°C/60% RH) Ranirestat_API->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) Ranirestat_API->Accelerated Formulation Formulation Formulation->LongTerm Formulation->Accelerated Timepoints Pull Samples at Specific Timepoints LongTerm->Timepoints Accelerated->Timepoints HPLC HPLC Analysis Timepoints->HPLC Degradation Assess Degradation & Potency HPLC->Degradation Kinetics Degradation Kinetics Degradation->Kinetics ShelfLife Shelf-Life Determination Kinetics->ShelfLife

Caption: Workflow for a long-term stability study of this compound.

G This compound This compound (Succinimide Ring) Hydrolysis Hydrolysis (e.g., physiological pH) This compound->Hydrolysis RingOpened Ring-Opened Product (Carboxylic Acid) Hydrolysis->RingOpened

Caption: Potential hydrolytic degradation pathway of this compound.

References

Technical Support Center: Accounting for Placebo Response in Ranirestat Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing ranirestat in animal models of diabetic complications. The focus is on appropriately accounting for placebo and other non-specific responses to ensure the generation of robust and reliable data.

Troubleshooting Guides and FAQs

This section addresses common issues researchers may encounter during their experiments.

Question: We are observing a slight improvement in nerve conduction velocity (NCV) in our placebo-treated diabetic animals. Is this expected, and how do we account for it?

Answer: Yes, a "placebo response" or, more accurately, non-specific effects, can be observed in animal studies. This can be attributed to several factors:

  • Habituation and Reduced Stress: Repeated handling and procedural familiarization can reduce stress in the animals, which may have a minor positive impact on physiological parameters. Animals that are less stressed may exhibit more consistent and slightly improved outcomes.

  • Classical Conditioning: The routine of handling, injection, and measurement can become a conditioned stimulus. The animal may associate these procedures with a particular outcome, leading to a conditioned physiological response.

  • Natural Fluctuation of Disease: The progression of diabetic neuropathy can be variable. Some animals may show slight spontaneous improvements or a slower decline in nerve function irrespective of the treatment.

To account for this, consider the following:

  • Include a "No-Treatment" Control Group: In addition to a vehicle-treated placebo group, a control group that receives no intervention (beyond what is necessary for animal welfare and disease induction) can help differentiate between the effects of the vehicle/procedure and the natural course of the disease.

  • Acclimatization and Handling: Ensure all animal groups, including controls, undergo a thorough acclimatization period and are handled with the same frequency and duration. Standardize handling techniques to minimize stress-induced variability.

  • Blinding: Whenever possible, researchers conducting the measurements and data analysis should be blinded to the treatment groups to prevent unconscious bias.

Question: Our results show high variability within the placebo group. What could be the cause, and how can we mitigate this?

Answer: High variability in the placebo group can obscure the true effect of this compound. Potential causes and solutions include:

Potential Cause Troubleshooting Steps
Inconsistent Diabetes Induction Ensure a standardized protocol for streptozotocin (STZ) or other induction agents, including dose, route of administration, and fasting times. Confirm hyperglycemia in all animals before study initiation and monitor blood glucose levels regularly.
Variable Animal Stress Levels Implement a consistent handling protocol across all cages and experimenters. Consider using less stressful handling methods, such as tunnel handling instead of tail handling.
Environmental Factors Maintain a stable and consistent environment (light/dark cycle, temperature, humidity, noise levels) for all animal housing.
Measurement Error Ensure all equipment is properly calibrated. Provide thorough training to all personnel conducting measurements like NCV to ensure consistency in electrode placement and data acquisition.

Question: How can we be sure that the observed effects are due to this compound's mechanism of action and not a general "placebo-like" response?

Answer: To attribute the observed effects specifically to this compound's inhibition of aldose reductase, it is crucial to include biochemical endpoints alongside functional readouts.

  • Measure Sorbitol Accumulation: A key indicator of this compound's efficacy is the reduction of sorbitol levels in target tissues like the sciatic nerve and lens.[1] A significant decrease in sorbitol in the this compound-treated group compared to the placebo group provides strong evidence of target engagement.

  • Dose-Response Relationship: Demonstrating that the therapeutic effect of this compound increases with the dose can provide strong evidence that the effect is drug-specific and not a random or systemic response.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from placebo-controlled this compound animal studies.

Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in Diabetic Rats

Study Animal Model Treatment Group Dose Duration MNCV (m/s) (Mean ± SE/SD) Reference
Spontaneously Diabetic Torii (SDT) RatsUntreated Diabetic-40 weeks40.7 ± 0.6[1][2]
This compound0.1 mg/kg/day40 weeks42.1 ± 0.8[1][2]
This compound1.0 mg/kg/day40 weeks44.2 ± 0.6[1][2]
This compound10.0 mg/kg/day40 weeks45.3 ± 0.5[1][2]
Epalrestat (Positive Control)100 mg/kg/day40 weeks43.8 ± 0.5[1][2]
Normal (Non-diabetic)-40 weeks48.9 ± 0.4[1][2]
Streptozotocin (STZ)-induced Diabetic RatsDiabetic Control-21 days~35 (inferred from graphs)[3]
This compound0.1 mg/kg/day21 days~38 (inferred from graphs)[3]
This compound1 mg/kg/day21 days~42 (inferred from graphs)[3]
This compound10 mg/kg/day21 days~45 (inferred from graphs)[3]

Table 2: Effect of this compound on Lens Opacification in Diabetic Rats

Study Animal Model Treatment Group Dose Duration Lens Opacity Score (Mean) Reference
Spontaneously Diabetic Torii (SDT) RatsUntreated Diabetic-40 weeksSignificantly higher than normal[1][2]
This compound0.1, 1.0, 10 mg/kg/day40 weeksSignificantly inhibited cataract development[1][2]
Epalrestat (Positive Control)100 mg/kg/day40 weeksDid not significantly inhibit cataract development[1][2]
Normal (Non-diabetic)-40 weeksMinimal to no opacity[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Induction of Diabetes Mellitus in Rats using Streptozotocin (STZ)
  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 14-16 hours overnight before STZ injection, with free access to water.

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. Protect the solution from light.

  • Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.

  • Post-injection Care: To prevent fatal hypoglycemia, provide a 10% sucrose solution in the drinking water for 48 hours following the STZ injection.

  • Confirmation of Diabetes: Three days post-injection, measure blood glucose from a tail vein sample using a glucometer. Animals with a blood glucose level ≥ 270 mg/dL (15 mM) are considered diabetic and can be included in the study.

Protocol 2: Measurement of Motor Nerve Conduction Velocity (MNCV) in the Sciatic Nerve of Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Temperature Control: Maintain the rat's body temperature at 37°C using a heating pad to ensure consistent nerve conduction.

  • Electrode Placement:

    • Stimulating Electrodes: Place needle electrodes subcutaneously to stimulate the sciatic nerve at two points: the sciatic notch (proximal) and the tibial nerve above the ankle (distal).

    • Recording Electrodes: Insert recording needle electrodes into the plantar muscles of the hind paw.

    • Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording electrodes.

  • Stimulation and Recording:

    • Deliver supramaximal electrical stimuli (single pulses) at both the proximal and distal stimulation sites.

    • Record the compound muscle action potentials (CMAPs).

  • Data Analysis:

    • Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation.

    • Measure the distance between the proximal and distal stimulation sites.

    • Calculate MNCV using the following formula: MNCV (m/s) = Distance (m) / (Proximal Latency (s) - Distal Latency (s))

Protocol 3: Scoring of Lens Opacification in Diabetic Rats
  • Pupil Dilation: Instill a mydriatic agent (e.g., 1% tropicamide) into the rat's eye to dilate the pupil.

  • Slit-lamp Examination: Examine the lens of the anesthetized or restrained rat using a slit-lamp biomicroscope.

  • Scoring System: Grade the degree of lens opacity based on a standardized scoring system. An example scoring system is as follows:

    • Score 0: Clear, normal lens.

    • Score 1: Slight peripheral vacuolization.

    • Score 2: Diffuse central opacity.

    • Score 3: Mature cataract with obscuration of the fundus.

  • Blinded Evaluation: The individual scoring the lenses should be blinded to the treatment groups to minimize bias.

Visualizations

Signaling Pathway

Polyol_Pathway Glucose High Intracellular Glucose AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs This compound This compound This compound->AldoseReductase AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AldoseReductase OxidativeStress Oxidative Stress NADP->OxidativeStress Reduced GSH Regeneration NAD NAD+ NAD->SDH PKC Protein Kinase C (PKC) Activation NADH->PKC DiabeticComplications Diabetic Complications (Neuropathy, Cataracts) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications AGEs->DiabeticComplications PKC->DiabeticComplications

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization diabetes_induction Diabetes Induction (STZ) & Confirmation acclimatization->diabetes_induction randomization Randomization into Groups diabetes_induction->randomization group1 Group 1: Diabetic + Vehicle (Placebo) randomization->group1 group2 Group 2: Diabetic + this compound (Low Dose) randomization->group2 group3 Group 3: Diabetic + this compound (High Dose) randomization->group3 group4 Group 4: Normal Control randomization->group4 treatment Chronic Daily Treatment (e.g., 40 weeks) group1->treatment group2->treatment group3->treatment group4->treatment measurements Endpoint Measurements (MNCV, Lens Opacity, Sorbitol) treatment->measurements analysis Data Analysis & Comparison measurements->analysis end End analysis->end

Caption: Workflow for a Placebo-Controlled this compound Animal Study.

Logical Relationship

Placebo_Considerations observed_effect Observed Improvement in Diabetic Animals true_drug_effect True this compound Effect observed_effect->true_drug_effect placebo_response Non-Specific 'Placebo' Response observed_effect->placebo_response handling_effect Habituation & Reduced Stress placebo_response->handling_effect conditioning Classical Conditioning placebo_response->conditioning disease_variability Natural Disease Fluctuation placebo_response->disease_variability experimental_design Robust Experimental Design experimental_design->observed_effect Mitigates/Accounts for blinding Blinding experimental_design->blinding randomization Randomization experimental_design->randomization proper_controls Appropriate Control Groups (Vehicle, No-Treatment) experimental_design->proper_controls

Caption: Deconstructing the Observed Effects in Animal Studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, ranirestat, in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the known adverse events associated with this compound in preclinical animal models?

A1: Preclinical studies in animal models, primarily in diabetic rats, have consistently shown that this compound is well-tolerated.[1][2][3] The incidence of adverse events in animals treated with this compound has been comparable to that of placebo groups.[2] While some earlier aldose reductase inhibitors were discontinued due to toxicity, this compound appears to have a more favorable safety profile.[3]

Q2: Are there any potential off-target effects of this compound that we should monitor for?

A2: this compound is a potent inhibitor of aldose reductase (AKR1B1). However, some research suggests it may also inhibit other related aldo-keto reductases, such as AKR1C3.[3] While specific adverse events linked to this in animal models have not been extensively reported, it is good practice to monitor for any unexpected physiological or behavioral changes during your studies. Standard toxicological assessments, including clinical observations, body weight measurements, and hematology, can help in identifying any potential off-target effects.

Q3: How can we differentiate between adverse events related to the diabetic animal model and those potentially caused by this compound?

A3: This is a critical aspect of study design. It is essential to have a robust control group of untreated diabetic animals to understand the progression of disease-related complications. By comparing the this compound-treated diabetic group to both the untreated diabetic group and a non-diabetic control group, you can more accurately attribute any observed effects to either the disease state or the drug treatment.

Q4: What is the recommended dose range for this compound in rat models of diabetic complications?

A4: The effective dose of this compound in rat models can vary depending on the specific model and the endpoint being measured. Studies in spontaneously diabetic Torii (SDT) rats have used oral doses ranging from 0.1 to 10 mg/kg/day for long-term treatment (40 weeks).[4][5] In streptozotocin (STZ)-induced diabetic rats, a this compound-admixed diet of 0.0005% has been used for 35 weeks.[6] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High variability in nerve conduction velocity (NCV) measurements within the same treatment group.

  • Possible Cause: Inconsistent animal handling and measurement technique.

  • Troubleshooting Steps:

    • Ensure all personnel involved in NCV measurements are consistently following a standardized protocol.

    • Maintain a constant and appropriate body temperature of the animals during measurements, as temperature fluctuations can significantly impact NCV.

    • Use the same anesthetic regimen for all animals, as different anesthetics can have varying effects on nerve function.

    • Ensure proper placement of stimulating and recording electrodes for each measurement.

Issue 2: Unexpected mortality in the diabetic animal model.

  • Possible Cause: Severe hyperglycemia and ketoacidosis, which are inherent to some diabetic models, particularly STZ-induced models.

  • Troubleshooting Steps:

    • Closely monitor blood glucose levels and body weight of all diabetic animals throughout the study.

    • Administer insulin as needed to manage severe hyperglycemia and prevent ketoacidosis, ensuring the insulin regimen is consistent across all diabetic groups (both treated and untreated).

    • Ensure animals have constant access to food and water.

    • Consult with a veterinarian experienced with diabetic animal models to establish appropriate humane endpoints.

Issue 3: Lack of a significant therapeutic effect of this compound on diabetic complications.

  • Possible Cause:

    • Inadequate dosing or duration of treatment.

    • The severity of the diabetic complications at the start of treatment.

    • Issues with drug formulation or administration.

  • Troubleshooting Steps:

    • Verify the dose and treatment duration are appropriate for the animal model and the specific complication being studied. Early intervention often yields more significant results.

    • Ensure the this compound formulation is stable and properly administered to ensure consistent bioavailability.

    • Characterize the baseline severity of diabetic complications in your animals before initiating treatment to ensure groups are well-matched.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Cataract Development in Spontaneously Diabetic Torii (SDT) Rats after 40 Weeks of Treatment

Treatment GroupDose (mg/kg/day)Mean Total Cataract Score (± SEM)
Untreated SDT Rats-6.0 ± 0.0
This compound0.12.6 ± 0.3
This compound1.00.1 ± 0.1
This compound10.00.0 ± 0.0
Epalrestat1006.0 ± 0.0
Normal SD Rats-0.0 ± 0.0

Data adapted from a study in spontaneously diabetic Torii rats.[5]

Table 2: Effect of this compound on Sciatic Nerve Sorbitol and Fructose Levels in SDT Rats after 40 Weeks

Treatment GroupDose (mg/kg/day)Sciatic Nerve Sorbitol (nmol/g)Sciatic Nerve Fructose (nmol/g)
Untreated SDT Rats-2.05 ± 0.10Data not specified
This compound0.1Significantly decreasedSignificantly decreased
This compound1.0Significantly decreasedSignificantly decreased
This compound10.0Significantly decreasedSignificantly decreased

Data indicates a significant dose-dependent suppression of sorbitol and fructose levels with this compound treatment.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound on Diabetic Neuropathy in Streptozotocin (STZ)-Induced Diabetic Rats

  • Induction of Diabetes: Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ). Confirm diabetes by measuring blood glucose levels.

  • Animal Groups:

    • Group 1: Non-diabetic control rats.

    • Group 2: STZ-induced diabetic rats (untreated).

    • Group 3: STZ-induced diabetic rats treated with this compound.

  • Drug Administration: Administer this compound orally once daily at the desired dose(s) for a predefined period (e.g., 21 or 42 days).[7]

  • Motor Nerve Conduction Velocity (MNCV) Measurement:

    • Anesthetize the rats.

    • Stimulate the sciatic nerve at the sciatic notch and the tibial nerve at the ankle.

    • Record the compound muscle action potentials from the plantar interosseous muscles.

    • Calculate MNCV by dividing the distance between the two stimulation points by the difference in latencies.[7]

  • Biochemical Analysis: At the end of the study, collect sciatic nerve and lens tissues to measure sorbitol levels.[7]

Protocol 2: Assessment of this compound on Cataract Formation in Spontaneously Diabetic Torii (SDT) Rats

  • Animal Model: Use male Spontaneously Diabetic Torii (SDT) rats, which develop diabetes spontaneously.

  • Animal Groups:

    • Group 1: Normal Sprague-Dawley (SD) rats (non-diabetic control).

    • Group 2: Untreated SDT rats.

    • Group 3-5: SDT rats treated with this compound at different doses (e.g., 0.1, 1.0, 10 mg/kg/day).[5]

    • Group 6: SDT rats treated with a positive control like epalrestat.[5]

  • Drug Administration: Administer the compounds orally once daily for an extended period (e.g., 40 weeks).[5]

  • Biomicroscopy of Cataract:

    • Dilate the pupils of the rats.

    • Examine the lens using a slit-lamp biomicroscope.

    • Grade the degree of lens opacification on a scale (e.g., 0 for a clear lens to 3 for a mature cataract).[5]

  • Histopathology: At the end of the study, enucleate the eyes for histopathological examination of the lens.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase This compound This compound AldoseReductase Aldose Reductase This compound->AldoseReductase Inhibits NADP NADP AldoseReductase->NADP SorbitolDehydrogenase Sorbitol Dehydrogenase NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD NAD->SorbitolDehydrogenase

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Experimental_Workflow start Start of Study animal_model Induce or Select Diabetic Animal Model start->animal_model group_allocation Randomly Allocate Animals to Treatment Groups animal_model->group_allocation treatment Administer this compound or Vehicle (Chronic Dosing) group_allocation->treatment monitoring Regularly Monitor (Blood Glucose, Body Weight, Clinical Signs) treatment->monitoring endpoint_assessment Assess Primary Endpoints (e.g., NCV, Cataract Formation) monitoring->endpoint_assessment tissue_collection Collect Tissues for Biochemical and Histological Analysis endpoint_assessment->tissue_collection data_analysis Analyze and Interpret Data tissue_collection->data_analysis end End of Study data_analysis->end

Caption: General Experimental Workflow for Preclinical this compound Studies.

References

Validation & Comparative

A Comparative Analysis of Ranirestat and Other Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ranirestat and other aldose reductase inhibitors (ARIs), focusing on their performance, supporting experimental data, and methodologies. ARIs are a class of drugs that target aldose reductase, a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications, particularly diabetic neuropathy.

Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent increase in osmotic stress and oxidative damage are believed to contribute to the development of diabetic complications. ARIs aim to mitigate this by inhibiting aldose reductase, thereby reducing the flux through the polyol pathway.

Polyol_Pathway cluster_AR cluster_SD Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose AR Aldose Reductase NADP NADP+ AR->NADP SD Sorbitol Dehydrogenase NADH NADH SD->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SD ARIs Aldose Reductase Inhibitors (e.g., this compound) ARIs->AR

Figure 1: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

In Vitro Potency: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other notable ARIs. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.

Aldose Reductase InhibitorIC50 (nM)Source Organism/EnzymeReference(s)
This compound 15Human[1]
Epalrestat10 - 72Human / Rat Lens[2][3]
Fidarestat18Human Erythrocytes[4]
Zopolrestat3.1Human Placenta[5][6]
Tolrestat35Not Specified[7]
Sorbinil~100 (with 4-nitrobenzaldehyde) 400-1400 (with glucose)Bovine Lens[8]
ZenarestatNot directly reported as IC50 in reviewed sources, but noted for potent inhibitionHuman (in vitro)[9][10]

Clinical Efficacy in Diabetic Neuropathy

The primary clinical application for ARIs has been the treatment of diabetic peripheral neuropathy. Clinical trials have primarily focused on endpoints such as changes in nerve conduction velocity (NCV) and improvements in neuropathic symptoms.

This compound

Multiple clinical trials have evaluated the efficacy of this compound in patients with diabetic sensorimotor polyneuropathy (DSPN). A meta-analysis of five studies involving 1461 patients showed that this compound (20-40 mg/day) significantly improved several electrophysiologic measures of nerve function over a median follow-up of 52 weeks.[11] Specifically, statistically significant improvements were observed in:

  • Proximal median sensory NCV

  • Distal median sensory NCV

  • Median motor NCV

  • Tibial motor NCV

  • Peroneal motor NCV

However, the meta-analysis did not find a significant difference in the modified Toronto Clinical Neuropathy Score (mTCNS) between the this compound and placebo groups, suggesting that the improvements in nerve function did not translate to a significant change in clinical symptoms in these studies.[11] A phase III trial in Japan (JapicCTI-111702) with 40 mg/day of this compound for 52 weeks also showed a significant improvement in tibial motor NCV compared to placebo.[12][13]

Other Aldose Reductase Inhibitors
  • Epalrestat: Long-term studies, such as the 3-year Aldose Reductase Inhibitor-Diabetes Complications Trial (ADCT), have shown that Epalrestat (150 mg/day) can prevent the deterioration of median motor NCV and improve subjective symptoms like numbness and cramping in patients with diabetic neuropathy.[14][15][16][17][18][19]

  • Fidarestat: A 52-week, double-blind, placebo-controlled study demonstrated that Fidarestat (1 mg/day) significantly improved several electrophysiological measures, including median nerve F-wave conduction velocity and minimal latency.[2][9][20][21] It also showed a significant improvement in subjective symptoms like numbness and spontaneous pain compared to placebo.[2][21]

  • Zopolrestat: While showing high in vitro potency, clinical development was challenged by safety concerns, including liver toxicity.[22][23]

  • Sorbinil: Early clinical trials showed mixed results. Some studies reported improvements in pain and nerve conduction velocity, while others found no significant benefit.[5][8][24][25] Development was halted due to adverse effects, including hypersensitivity reactions.[5][24]

  • Zenarestat: Clinical trials demonstrated dose-dependent improvements in NCV and nerve fiber density.[2][4][7][9][10] However, development was suspended due to renal toxicity observed at higher doses.[4][7]

The following table summarizes key findings from clinical trials of various ARIs.

Aldose Reductase InhibitorKey Efficacy Findings in Diabetic NeuropathyReference(s)
This compound Statistically significant improvements in multiple motor and sensory nerve conduction velocities. No significant improvement in clinical symptom scores (mTCNS).[11][12][13]
EpalrestatPrevention of deterioration in median motor NCV over 3 years. Improvement in subjective symptoms.[14][15][16][17][18][19]
FidarestatSignificant improvement in median nerve F-wave conduction velocity and minimal latency. Improvement in subjective symptoms.[2][9][20][21]
ZopolrestatLimited clinical efficacy data due to discontinuation over safety concerns.[22][23]
SorbinilMixed results in early trials with some showing modest improvements in symptoms and NCV. Discontinued due to adverse effects.[5][8][24][25]
ZenarestatDose-dependent improvement in NCV and nerve fiber density. Discontinued due to renal toxicity.[2][4][7][9][10]

Safety and Tolerability

The clinical development of several early-generation ARIs was hampered by safety and tolerability issues. This compound has generally been well-tolerated in clinical trials.

Aldose Reductase InhibitorCommon/Serious Adverse Events Reported in Clinical TrialsReference(s)
This compound Generally well-tolerated. Treatment-emergent and severe adverse events were comparable to placebo in a meta-analysis. One death due to hypertensive heart disease was considered possibly related to the 80 mg dose in one study.[4][11][26]
EpalrestatGenerally well-tolerated. Most common adverse events are gastrointestinal (nausea, vomiting) and elevations in liver enzymes.[11][15][16][20]
FidarestatWell-tolerated with an adverse event profile that did not significantly differ from placebo in a 52-week study.[2][7][14]
ZopolrestatAssociated with liver toxicity.[22][23]
SorbinilHypersensitivity reactions, rash, and fever.[5][24][25]
ZenarestatRenal toxicity at higher doses.[4][7]

Experimental Protocols

Aldose Reductase Activity Assay (General Protocol)

The in vitro inhibitory activity of ARIs is typically determined by measuring the decrease in NADPH concentration spectrophotometrically at 340 nm.

Aldose_Reductase_Assay Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer (e.g., phosphate buffer) - NADPH - Aldose Reductase Enzyme Start->Prepare_Reaction_Mixture Add_Inhibitor Add Test Inhibitor (ARI) or Vehicle (Control) Prepare_Reaction_Mixture->Add_Inhibitor Incubate Pre-incubate at a controlled temperature (e.g., 37°C) Add_Inhibitor->Incubate Initiate_Reaction Initiate Reaction by adding Substrate (e.g., DL-glyceraldehyde or glucose) Incubate->Initiate_Reaction Monitor_Absorbance Monitor decrease in Absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate IC50 value Monitor_Absorbance->Calculate_IC50

Figure 2: General workflow for an in vitro Aldose Reductase activity assay.

Nerve Conduction Velocity (NCV) Measurement in Clinical Trials (General Protocol)

NCV studies are a non-invasive method used to assess the function of peripheral nerves. The general protocol for NCV measurement in clinical trials for diabetic neuropathy is as follows:

NCV_Protocol Patient_Preparation Patient Preparation: - Maintain limb temperature (e.g., >32°C) - Position patient comfortably Electrode_Placement Place Surface Electrodes: - Recording electrodes over the muscle  innervated by the nerve - Stimulating electrodes along the  nerve pathway at defined distances Patient_Preparation->Electrode_Placement Stimulation Deliver a small electrical stimulus to the nerve at two or more points Electrode_Placement->Stimulation Recording Record the resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves Stimulation->Recording Measurement Measure: - Latency (time from stimulus to response) - Amplitude of the response - Distance between stimulation points Recording->Measurement Calculation Calculate NCV: Distance / (Proximal Latency - Distal Latency) Measurement->Calculation

References

Ranirestat's Impact on Myelinated Nerve Fibers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of therapeutic candidates on nerve morphology is paramount. This guide provides a detailed comparison of ranirestat, an aldose reductase inhibitor, with other compounds in its class and alternative therapeutic agents, focusing on their validated effects on the morphology of myelinated nerve fibers in the context of diabetic neuropathy.

This analysis synthesizes data from preclinical and clinical studies to offer a clear perspective on the efficacy of these treatments in preserving or restoring the structural integrity of peripheral nerves.

Mechanism of Action: The Polyol Pathway and Beyond

Diabetic neuropathy is characterized by progressive nerve damage, and a key contributor to this pathology is the overactivation of the polyol pathway. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol leads to osmotic stress, oxidative damage, and ultimately, detrimental changes in nerve cell structure and function.

This compound, as a potent aldose reductase inhibitor (ARI), directly targets this pathway by blocking the conversion of glucose to sorbitol, thereby mitigating downstream damaging effects on nerve cells. This mechanism is shared by other ARIs such as epalrestat and zenarestat. Alternative therapies, including Alpha-Lipoic Acid (ALA), Benfotiamine, and Nerve Growth Factor (NGF), act through different but complementary pathways to protect and repair nerve tissue.

Polyol_Pathway_and_Drug_Intervention Glucose High Intracellular Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Substrate Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol Catalyzes OsmoticStress Osmotic Stress & Oxidative Stress Sorbitol->OsmoticStress NerveDamage Myelinated Nerve Fiber Damage OsmoticStress->NerveDamage This compound This compound (and other ARIs) This compound->AldoseReductase Inhibits ALA Alpha-Lipoic Acid ALA->OsmoticStress Reduces Benfotiamine Benfotiamine Benfotiamine->Glucose Redirects Glycolytic Intermediates NGF Nerve Growth Factor NGF->NerveDamage Promotes Repair Antioxidant Reduced Oxidative Stress Neuroprotection Neuroprotection & Repair

Figure 1: Simplified signaling pathway illustrating the role of the polyol pathway in diabetic nerve damage and the points of intervention for this compound and other therapeutic alternatives.

Comparative Efficacy on Myelinated Nerve Fiber Morphology

The following tables summarize quantitative data from various studies, comparing the effects of this compound and alternative treatments on key parameters of myelinated nerve fiber morphology.

Preclinical Data: Animal Models of Diabetic Neuropathy
TreatmentAnimal ModelNerve AnalyzedKey Morphological FindingsCitation
This compound Streptozotocin-induced diabetic ratsSciatic NerveShowed improvements in morphological changes of myelinated nerve fibers.[1]
Spontaneously diabetic Torii ratsSciatic NerveSignificantly reversed the decrease in motor nerve conduction velocity (MNCV) and suppressed sorbitol accumulation more effectively than epalrestat.[2]
Epalrestat Streptozotocin-induced diabetic ratsSciatic NerveImproved ultrastructural changes in myelinated nerve fibers and Schwann cells.[3]
Spontaneously diabetic Torii ratsSciatic NerveReversed the decrease in MNCV but did not significantly suppress sciatic nerve sorbitol levels.[2]
Fidarestat Streptozotocin-induced diabetic ratsSciatic NerveSuppressed sorbitol accumulation and improved nerve conduction velocity.
Alpha-Lipoic Acid Streptozotocin-induced diabetic ratsSciatic NervePrevented morphological changes and apoptosis of dorsal root ganglion neurons.[4]
Benfotiamine Streptozotocin-induced diabetic ratsSciatic NerveReduced structural abnormalities of the sciatic nerve and attenuated increases in collagen IV.[5]
Nerve Growth Factor (NGF) Streptozotocin-induced diabetic ratsSural NerveReversed diabetes-related alterations in myelinated nerve fiber morphology, such as myelin thickness.[6]
Clinical Data: Human Studies in Diabetic Neuropathy
TreatmentStudy PopulationNerve AnalyzedKey Morphological FindingsCitation
This compound Patients with diabetic sensorimotor polyneuropathySural NerveData on specific morphometric changes from biopsies are limited in readily available literature, though improvements in nerve function are documented.[7]
Zenarestat Patients with diabetic peripheral polyneuropathySural NerveDoses producing >80% sorbitol suppression were associated with a significant increase in the density of small-diameter (<5 µm) myelinated nerve fibers.[8][9]
Epalrestat Patients with diabetic neuropathySural NerveLong-term treatment can effectively delay the progression of diabetic neuropathy.
Fidarestat Patients with diabetic peripheral neuropathySural NerveIncreased nerve fiber regeneration and density.[10]
Benfotiamine Patients with type 2 diabetes and symptomatic polyneuropathyCorneal NervesAims to assess effects on morphometric measures via corneal confocal microscopy.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.

Animal Studies: Induction of Diabetes and Morphological Analysis

Animal_Study_Workflow Start Start: Animal Model Selection (e.g., Wistar rats, SDT rats) Induction Induction of Diabetes (e.g., Streptozotocin injection) Start->Induction Treatment Treatment Administration (e.g., this compound, Epalrestat, Placebo) Induction->Treatment Endpoint Endpoint Analysis Treatment->Endpoint NerveHarvest Nerve Tissue Harvesting (e.g., Sciatic or Sural nerve) Endpoint->NerveHarvest Fixation Fixation (e.g., Glutaraldehyde) NerveHarvest->Fixation Processing Tissue Processing & Embedding (e.g., Epon) Fixation->Processing Sectioning Sectioning (Semithin & Ultrathin sections) Processing->Sectioning Staining Staining (e.g., Toluidine blue, Osmium tetroxide) Sectioning->Staining Microscopy Microscopy (Light & Electron Microscopy) Staining->Microscopy Morphometry Morphometric Analysis (e.g., Fiber diameter, Myelin thickness, g-ratio) Microscopy->Morphometry

Figure 2: A generalized workflow for preclinical studies evaluating the effects of therapeutic agents on myelinated nerve fiber morphology in diabetic animal models.

1. Induction of Diabetes in Rodent Models:

  • Streptozotocin (STZ)-Induced Diabetes: A common method involves a single intraperitoneal injection of STZ, a chemical toxic to pancreatic beta cells, leading to insulin deficiency and hyperglycemia.

  • Spontaneously Diabetic Torii (SDT) Rats: This is an inbred strain of Sprague-Dawley rat that spontaneously develops non-obese type 2 diabetes.

2. Nerve Tissue Preparation for Morphological Analysis:

  • Perfusion and Fixation: Animals are typically anesthetized and perfused transcardially with a fixative solution, often containing glutaraldehyde, to preserve tissue structure.

  • Nerve Dissection and Post-fixation: The sciatic or sural nerves are carefully dissected and immersed in the fixative solution for several hours.

  • Processing and Embedding: The nerve segments are then dehydrated through a series of alcohol concentrations and embedded in a resin, such as Epon, for sectioning.

  • Sectioning and Staining: Semi-thin sections (around 1 µm) are cut and stained with toluidine blue for light microscopy. Ultrathin sections (around 70-90 nm) are prepared for transmission electron microscopy and are typically stained with uranyl acetate and lead citrate.

3. Morphometric Analysis:

  • Images of the nerve cross-sections are captured using a microscope equipped with a digital camera.

  • Specialized software is used to measure various parameters of the myelinated nerve fibers, including:

    • Fiber and Axon Diameter: The diameter of the entire nerve fiber (including the myelin sheath) and the inner axon.

    • Myelin Thickness: The thickness of the myelin sheath surrounding the axon.

    • g-ratio: The ratio of the axon diameter to the fiber diameter, which is an indicator of the degree of myelination.

    • Fiber Density: The number of myelinated fibers per unit area of the nerve fascicle.

Clinical Studies: Sural Nerve Biopsy and Analysis

1. Patient Selection:

  • Patients with a confirmed diagnosis of diabetic polyneuropathy, typically with mild to moderate symptoms, are enrolled.

2. Sural Nerve Biopsy Procedure:

  • A small section of the sural nerve, a sensory nerve located in the lower leg, is surgically removed under local anesthesia.

3. Tissue Processing and Morphometry:

  • The handling and analysis of the human nerve tissue are similar to the procedures described for animal studies, involving fixation, embedding, sectioning, staining, and computer-assisted morphometric analysis.

Summary and Conclusion

The available evidence indicates that this compound, through its potent inhibition of aldose reductase, demonstrates a protective effect on myelinated nerve fibers in preclinical models of diabetic neuropathy. Its superiority over epalrestat in reducing sorbitol accumulation in the sciatic nerve of spontaneously diabetic rats suggests a more robust mechanism of action.[2]

Clinical data on the morphological effects of this compound are less detailed compared to some other ARIs like zenarestat. The zenarestat studies provide a benchmark, demonstrating that significant suppression of the polyol pathway can lead to measurable improvements in myelinated nerve fiber density in patients with diabetic neuropathy.[8][9]

Alternative therapies such as Alpha-Lipoic Acid, Benfotiamine, and Nerve Growth Factor offer promising, albeit different, mechanisms for protecting and repairing myelinated nerve fibers. NGF, in particular, has shown the ability to reverse changes in myelin thickness in preclinical models.[6]

For researchers and drug developers, this comparative guide highlights the importance of not only evaluating the functional improvements (such as nerve conduction velocity) but also the underlying structural changes in myelinated nerve fibers when assessing the efficacy of novel therapeutics for diabetic neuropathy. Further head-to-head studies directly comparing the morphological effects of this compound with these other agents in both preclinical and clinical settings would be invaluable in determining the optimal treatment strategies for this debilitating complication of diabetes.

References

A Comparative Analysis of Ranirestat and Fidarestat for Diabetic Polyneuropathy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the clinical trial performance of two aldose reductase inhibitors, ranirestat and fidarestat, in the management of diabetic polyneuropathy. This guide synthesizes key experimental data, outlines methodologies, and visualizes the underlying mechanism of action to inform researchers, scientists, and drug development professionals.

Diabetic polyneuropathy (DPN), a common and debilitating complication of diabetes mellitus, has long been a challenging therapeutic area. Among the pathogenetic mechanisms implicated in DPN, the polyol pathway has been a significant focus of drug development. This pathway, activated by hyperglycemia, leads to the accumulation of sorbitol and fructose in nerve tissues, contributing to nerve damage. Aldose reductase is the rate-limiting enzyme in this pathway, and its inhibition has been a key strategy for therapeutic intervention. This guide provides a detailed comparison of two such inhibitors, this compound and fidarestat, based on available clinical trial data.

Mechanism of Action: Targeting the Polyol Pathway

Both this compound and fidarestat are potent inhibitors of the aldose reductase enzyme.[1][2] Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the conversion of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol creates osmotic stress within the nerve cells, leading to swelling and subsequent damage.[3][4] Furthermore, the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing oxidative stress and rendering the nerve cells more susceptible to damage from reactive oxygen species (ROS).[4] By inhibiting aldose reductase, both this compound and fidarestat aim to prevent the accumulation of sorbitol and the downstream cascade of osmotic and oxidative stress, thereby protecting nerve function.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol_pathway Polyol Pathway cluster_cellular_stress Cellular Stress & Nerve Damage Glucose Excess Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Enters Cell Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol NADPH NADPH depletion AldoseReductase->NADPH Consumes SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose Accumulation SDH->Fructose NerveDamage Nerve Damage (Diabetic Polyneuropathy) Fructose->NerveDamage This compound This compound This compound->AldoseReductase Inhibits Fidarestat Fidarestat Fidarestat->AldoseReductase Inhibits OsmoticStress->NerveDamage OxidativeStress Oxidative Stress (Increased ROS) OxidativeStress->NerveDamage NADPH->OxidativeStress

Figure 1: The Polyol Pathway and the Mechanism of Action of this compound and Fidarestat. High glucose levels lead to its conversion to sorbitol and then fructose via the polyol pathway, causing osmotic and oxidative stress, and ultimately nerve damage. This compound and fidarestat inhibit aldose reductase, the first enzyme in this pathway.

Clinical Trial Performance: A Comparative Overview

As no head-to-head clinical trials have directly compared this compound and fidarestat, this analysis is based on a synthesis of data from their respective placebo-controlled studies. The primary endpoints in these trials have predominantly focused on objective measures of nerve function, such as nerve conduction velocities (NCV), with clinical symptom scores often included as secondary endpoints.

Efficacy Data

The following tables summarize the key efficacy findings from major clinical trials of this compound and fidarestat in patients with diabetic polyneuropathy.

Table 1: this compound - Key Efficacy Data from a 52-Week, Phase III Clinical Trial

ParameterThis compound (40 mg/day)PlaceboDifference between Groupsp-value
Tibial Motor NCV (m/s) Significant increaseNo significant change0.52 m/s0.021[5]
Median Motor NCV (m/s) Significant increaseNo significant change-<0.05[5]
Proximal Median Sensory NCV (m/s) Significant increaseNo significant change-<0.05[5]
Distal Median Sensory NCV (m/s) Significant increaseNo significant change-<0.05[5]
Modified Toronto Clinical Neuropathy Score (mTCNS) -2.50 ± 0.22-2.31 ± 0.22-0.190.528[1]

Data presented as mean change from baseline ± standard error, where available.

Table 2: Fidarestat - Key Efficacy Data from a 52-Week, Multicenter Clinical Trial

ParameterFidarestat (1 mg/day)Placebop-value (vs. Placebo)
Median Nerve F-wave Conduction Velocity (FCV) (m/s) Significant improvementSignificant deterioration<0.05[6]
Median Nerve F-wave Minimum Latency (ms) Significant improvementNo significant change<0.05[6]
Subjective Symptoms (e.g., numbness, pain) Significant improvementNo significant change<0.05[6][7]

Note: Specific mean change values for fidarestat were not consistently reported in the available sources.

A meta-analysis of five this compound studies involving 1461 patients demonstrated statistically significant improvements in proximal and distal median sensory NCV, as well as median, tibial, and peroneal motor NCV compared to placebo.[8][9] However, this meta-analysis also confirmed that the improvement in the modified Toronto Clinical Neuropathy Score (mTCNS) was not statistically significant.[8] For fidarestat, a 52-week study showed significant improvements in five of the eight electrophysiological measures assessed from baseline, while the placebo group showed no improvement in any measure and a significant deterioration in one.[7] Notably, the fidarestat-treated group showed a significant improvement compared to placebo in median nerve F-wave conduction velocity and minimal latency.[6][7] Furthermore, subjective symptoms, including numbness and pain, were significantly improved with fidarestat treatment compared to placebo.[6][7]

Experimental Protocols

To ensure the comparability and validity of clinical trial data, standardized and detailed experimental protocols are essential. Below are outlines of the methodologies employed in the key clinical trials for this compound and fidarestat.

Nerve Conduction Studies (NCS)

Nerve conduction studies are a cornerstone in the objective assessment of peripheral nerve function. While specific parameters may vary slightly between studies, a general standardized approach is typically followed in multicenter clinical trials.

  • Procedure: Surface electrodes are used for both stimulation and recording.[10] The nerves commonly assessed include the median, peroneal, tibial, and sural nerves.[11] For motor nerve conduction studies, the nerve is stimulated at two different points along its course, and the resulting compound muscle action potential (CMAP) is recorded from a muscle innervated by that nerve. For sensory nerve conduction studies, the nerve is stimulated, and the sensory nerve action potential (SNAP) is recorded at a different point along the nerve.[12]

  • Key Parameters Measured:

    • Nerve Conduction Velocity (NCV): Calculated based on the distance between the two stimulation points and the difference in the latency of the evoked potentials.[10]

    • Amplitude: The maximal voltage of the CMAP or SNAP, reflecting the number of functioning nerve fibers.[10]

    • Latency: The time from stimulation to the onset of the evoked potential, indicating the speed of conduction along the fastest nerve fibers.[10]

    • F-wave Latency: A measure of conduction time along the entire length of the motor nerve, including the nerve root.[6]

  • Standardization: To minimize inter-observer variability, which can be a significant concern in multicenter trials, standardized protocols are crucial.[13] This includes precise anatomical landmarks for electrode placement, maintaining a consistent limb temperature (typically >32°C), and using standardized equipment settings.[10]

NCS_Workflow cluster_prep Patient Preparation cluster_ncs Nerve Conduction Study cluster_analysis Data Analysis PatientPrep Patient positioned and limb temperature maintained (>32°C) SkinPrep Skin cleaned at electrode sites PatientPrep->SkinPrep ElectrodePlacement Place recording and stimulating electrodes at standardized anatomical locations SkinPrep->ElectrodePlacement Stimulation Deliver supramaximal electrical stimulus to the nerve ElectrodePlacement->Stimulation Recording Record evoked potential (CMAP/SNAP) Stimulation->Recording Measurement Measure Latency, Amplitude, and calculate NCV Recording->Measurement DataCollection Collect data for multiple nerves (e.g., Median, Peroneal, Sural) Measurement->DataCollection Comparison Compare results to baseline and placebo group DataCollection->Comparison

Figure 2: A generalized workflow for conducting Nerve Conduction Studies in a clinical trial setting. This process emphasizes standardization from patient preparation to data analysis to ensure reliable and comparable results.
Modified Toronto Clinical Neuropathy Score (mTCNS)

The mTCNS is a validated clinical scoring system used to assess the severity of diabetic sensorimotor polyneuropathy.[14] It evaluates a combination of patient-reported symptoms and objective sensory tests.

  • Components:

    • Symptom Score: Patients are questioned about the presence and severity of symptoms such as foot pain, numbness, tingling, and weakness.[15]

    • Sensory Test Score: The clinician performs standardized sensory tests, including pin-prick, temperature, light touch, vibration, and position sense in the lower limbs.[14]

  • Scoring: Each component is scored based on the severity and distribution of the findings. The total mTCNS score provides a quantitative measure of the neuropathy severity. A higher score indicates more severe neuropathy.[14]

  • Administration: The mTCNS is administered by a trained clinician to ensure consistency ing and testing procedures.[14]

Safety and Tolerability

Both this compound and fidarestat have been generally well-tolerated in clinical trials.

  • This compound: A meta-analysis of this compound studies found that the incidence of treatment-emergent adverse events and severe adverse events was comparable between the this compound and placebo groups.[8][9] In a 52-week trial, the incidence of adverse events was 87.7% in the this compound group and 88.5% in the placebo group, with no significant difference in adverse drug reactions.[1]

  • Fidarestat: In a 52-week study, the adverse event profile of fidarestat did not significantly differ from that of the placebo group.[6][7] A 4-week study also reported no major side effects with fidarestat.[16]

Table 3: Comparative Safety Profile

Adverse Event ProfileThis compoundFidarestat
Overall Incidence of Adverse Events Similar to placebo[1][8]Similar to placebo[6][7]
Serious Adverse Events Comparable to placebo[8]Not significantly different from placebo[6]
Discontinuation due to Adverse Events Low and comparable to placebo[1]Not reported to be significantly different from placebo

Conclusion

This compound and fidarestat, as aldose reductase inhibitors, represent a targeted therapeutic approach to address the underlying metabolic abnormalities in diabetic polyneuropathy. Clinical trial data suggest that both agents can lead to modest improvements in objective electrophysiological measures of nerve function.

This compound has demonstrated statistically significant, albeit small, improvements in a range of motor and sensory nerve conduction velocities in multiple studies.[5][8] However, these improvements in nerve function have not consistently translated into statistically significant benefits in clinical symptom scores, such as the mTCNS.[1][8]

Fidarestat has also shown efficacy in improving electrophysiological parameters, particularly F-wave conduction velocity and latency.[6] A notable finding from the fidarestat trials is the significant improvement in subjective symptoms reported by patients, an outcome that has been less consistently observed with this compound.[6][7]

For researchers and drug development professionals, the findings from the clinical trials of this compound and fidarestat underscore the complexity of treating diabetic polyneuropathy. The discordance sometimes observed between improvements in electrophysiological measures and clinical symptoms highlights the ongoing challenge of selecting the most meaningful endpoints for clinical trials in this field. Future research may benefit from exploring patient stratification strategies to identify subgroups who are most likely to respond to aldose reductase inhibitors. Furthermore, the development of more sensitive clinical outcome measures that better capture the patient's experience of diabetic polyneuropathy remains a critical need.

The continued investigation of aldose reductase inhibitors, with careful consideration of trial design and endpoint selection, will be essential in the pursuit of effective disease-modifying therapies for this prevalent and burdensome complication of diabetes.

References

Ranirestat in Diabetic Neuropathy: A Comparative Analysis of Efficacy in Type 1 and Type 2 Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ranirestat, an aldose reductase inhibitor, in preclinical models of type 1 and type 2 diabetes. The data presented is compiled from key studies to facilitate an objective evaluation of this compound's potential as a therapeutic agent for diabetic neuropathy.

Mechanism of Action

This compound is a potent inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in tissues. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, through mechanisms such as osmotic stress and increased oxidative stress. By inhibiting aldose reductase, this compound aims to reduce sorbitol accumulation and thereby ameliorate diabetic neuropathy.[1]

Efficacy in a Type 1 Diabetes Model: Streptozotocin (STZ)-Induced Diabetic Rats

Streptozotocin (STZ)-induced diabetes in rats is a widely used model that mimics the insulin deficiency characteristic of type 1 diabetes. Studies have demonstrated that this compound is effective in this model.

A key study showed that repeated oral administration of this compound to STZ-diabetic rats led to a dose-dependent improvement in motor nerve conduction velocity (MNCV) and a reduction in sciatic nerve sorbitol levels.[2]

Experimental Protocol: this compound in STZ-Diabetic Rats

Animal Model: Male Wistar rats.

Induction of Diabetes: A single intravenous injection of streptozotocin (STZ) is administered to induce diabetes.

Treatment Groups:

  • Normal control rats

  • STZ-diabetic control rats (vehicle-treated)

  • STZ-diabetic rats treated with this compound at various oral doses.

Treatment Duration: Repeated oral administration for several weeks (e.g., 21 or 42 days).

Key Efficacy Endpoints:

  • Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve to assess nerve function.

  • Sciatic Nerve Sorbitol Levels: Quantified to determine the biochemical efficacy of aldose reductase inhibition.

Efficacy in a Type 2 Diabetes Model: Spontaneously Diabetic Torii (SDT) Rats

The Spontaneously Diabetic Torii (SDT) rat is a non-obese model of type 2 diabetes that develops hyperglycemia and various diabetic complications, including neuropathy.

In a long-term study, this compound demonstrated significant efficacy in SDT rats. Treatment with this compound dose-dependently reversed the decrease in MNCV and suppressed the accumulation of sorbitol in the sciatic nerve.[3][4] Notably, at a high dose, this compound also significantly inhibited the development of diabetic cataracts in this model.[3][4]

Experimental Protocol: this compound in SDT Rats

Animal Model: Male Spontaneously Diabetic Torii (SDT) rats.

Treatment Groups:

  • Normal Sprague-Dawley rats (control)

  • Untreated SDT rats

  • SDT rats treated with this compound at various oral doses (e.g., 0.1, 1.0, 10 mg/kg/day).

Treatment Duration: Long-term daily oral administration (e.g., 40 weeks).

Key Efficacy Endpoints:

  • Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve.

  • Sciatic Nerve Sorbitol Levels: Quantified to assess polyol pathway inhibition.

  • Lens Opacification: Scored to evaluate the prevention of diabetic cataracts.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in the STZ-induced (Type 1) and SDT (Type 2) rat models of diabetes.

Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in Diabetic Rat Models

Diabetes ModelTreatment GroupDose (mg/kg/day)Treatment DurationMNCV (m/s)% Improvement vs. Diabetic Control
Type 1 (STZ) Diabetic Control-42 days~40-
This compound142 daysImprovedDose-dependent
This compound1042 daysSignificantly ImprovedDose-dependent
Type 2 (SDT) Diabetic Control-40 weeks40.7 ± 0.6-
This compound0.140 weeksSignificantly ImprovedDose-dependent
This compound1.040 weeksSignificantly ImprovedDose-dependent
This compound1040 weeksSignificantly ImprovedDose-dependent

Data for the STZ model is presented qualitatively as "Improved" or "Significantly Improved" as exact mean values with standard deviations were not available in the searched resources. The original study reported a dose-dependent improvement.

Table 2: Effect of this compound on Sciatic Nerve Sorbitol Levels in Diabetic Rat Models

Diabetes ModelTreatment GroupDose (mg/kg/day)Treatment DurationSciatic Nerve Sorbitol (nmol/g)% Reduction vs. Diabetic Control
Type 1 (STZ) Diabetic Control-21 daysElevated-
This compound121 daysReducedDose-dependent
This compound1021 daysSignificantly ReducedDose-dependent
Type 2 (SDT) Diabetic Control-40 weeks2.05 ± 0.10-
This compound0.140 weeksSignificantly ReducedDose-dependent
This compound1.040 weeksSignificantly ReducedDose-dependent
This compound1040 weeksSignificantly ReducedDose-dependent

Data for the STZ model is presented qualitatively as "Reduced" or "Significantly Reduced" as exact mean values with standard deviations were not available in the searched resources. The original study reported a dose-dependent reduction.

Visualizations

Signaling Pathway of this compound's Action

Polyol_Pathway cluster_pathway Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Oxidative Stress This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase Experimental_Workflow cluster_T1D Type 1 Diabetes Model cluster_T2D Type 2 Diabetes Model T1D_Induction Induce Diabetes (STZ Injection) T1D_Treatment This compound Treatment (Oral, 21-42 days) T1D_Induction->T1D_Treatment T1D_Analysis Efficacy Analysis: - MNCV - Sciatic Nerve Sorbitol T1D_Treatment->T1D_Analysis T2D_Model Spontaneously Diabetic Torii (SDT) Rats T2D_Treatment This compound Treatment (Oral, 40 weeks) T2D_Model->T2D_Treatment T2D_Analysis Efficacy Analysis: - MNCV - Sciatic Nerve Sorbitol - Cataract Formation T2D_Treatment->T2D_Analysis

References

A Cross-Species Comparative Analysis of Ranirestat Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of ranirestat, a potent aldose reductase inhibitor, across various preclinical species and humans. The information presented herein is intended to support further research and development of this compound for the potential treatment of diabetic complications.

Mechanism of Action: The Polyol Pathway

This compound exerts its therapeutic effect by inhibiting the enzyme aldose reductase, a key component of the polyol pathway.[1][2] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol.[1] This accumulation of sorbitol within cells can lead to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. By blocking aldose reductase, this compound prevents the formation of sorbitol, thereby mitigating this pathological process.[1][3]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic Complications (e.g., Neuropathy) Sorbitol->Diabetic_Complications This compound This compound This compound->Glucose Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Pharmacokinetic Data

ParameterHumanRat
Dose 40 mg (single oral dose)[1]0.1, 1.0, 10 mg/kg (oral)[4]
Cmax Geometric Mean Ratio (Mild Hepatic Impairment vs. Normal): 86.7%Geometric Mean Ratio (Moderate Hepatic Impairment vs. Normal): 81.3%[1]Not explicitly reported. Efficacy studies show dose-dependent reduction in sorbitol levels.[3][4]
Tmax Not explicitly reported.Not explicitly reported.
AUC Geometric Mean Ratio (Mild Hepatic Impairment vs. Normal): 84.7%Geometric Mean Ratio (Moderate Hepatic Impairment vs. Normal): 91.7%[1]Not explicitly reported.
Half-life (t½) Not explicitly reported.Not explicitly reported.
Protein Binding ~99%[1]Not explicitly reported.
Key Observations Plasma levels are proportional to the dose, indicating linear pharmacokinetics.[5] No evidence of accumulation or autoinduction.[5] Plasma exposure is not significantly altered by mild or moderate hepatic impairment.[1]Repeated oral administration enhances the reduction of sorbitol levels in sciatic nerves and lenses.[3]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis. Below are representative protocols for key experiments.

Preclinical Pharmacokinetic Study in Rats

A typical preclinical pharmacokinetic study of this compound in rats would follow this general workflow:

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting (Water ad libitum) Animal_Acclimatization->Fasting Oral_Gavage Oral Administration (this compound Suspension) Fasting->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., via tail vein) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification of this compound) Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LC_MS_MS->PK_Analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

1. Animal Models and Dosing:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the study.

  • Dosing: this compound is typically administered as a single oral dose via gavage. The drug is often formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose.

2. Blood Sampling:

  • Procedure: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sites: Common blood collection sites in rats include the tail vein or saphenous vein.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

3. Bioanalytical Method:

  • Technique: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile to remove interfering substances.

  • Quantification: The concentration of this compound is quantified by comparing the peak area of the analyte to that of an internal standard.

Human Clinical Pharmacokinetic Study

1. Study Design:

  • Human pharmacokinetic studies are often conducted as open-label, single-dose, parallel-group trials.[1]

  • Subjects typically include healthy volunteers and, in some cases, patient populations with specific conditions (e.g., hepatic impairment).[1]

2. Dosing and Sample Collection:

  • This compound is administered as an oral tablet.[1]

  • Serial blood samples are collected over an extended period (e.g., up to 504 hours post-dose) to accurately characterize the drug's absorption, distribution, metabolism, and excretion.[1]

3. Bioanalysis and Pharmacokinetic Analysis:

  • Similar to preclinical studies, plasma concentrations of this compound are measured using a validated LC-MS/MS method.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Summary and Conclusion

The available data indicates that this compound exhibits linear pharmacokinetics in humans, and its disposition is not significantly affected by mild to moderate hepatic impairment.[1][5] In rats, this compound has demonstrated a dose-dependent pharmacological effect, effectively reducing sorbitol accumulation in target tissues.[3][4]

While a direct cross-species comparison of all pharmacokinetic parameters is limited by the availability of public data, the existing information provides a solid foundation for understanding the absorption, distribution, and elimination characteristics of this compound. Further research, particularly the publication of comprehensive pharmacokinetic data from non-rodent preclinical species, would be invaluable for refining the understanding of this promising therapeutic agent.

References

A Head-to-Head Comparison of Ranirestat and Zenarestat for Sorbitol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals invested in mitigating diabetic complications, the inhibition of the polyol pathway enzyme, aldose reductase, remains a critical area of study. This guide provides a comparative analysis of two prominent aldose reductase inhibitors (ARIs), ranirestat and zenarestat, with a specific focus on their efficacy in reducing tissue sorbitol levels. This comparison is based on available preclinical and clinical data to inform further research and development.

Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase (AR) catalyzes the first and rate-limiting step, converting glucose to sorbitol.[1][2] Sorbitol, an osmolyte, does not easily cross cell membranes and its intracellular accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and cataracts.[1][2][3] Both this compound and zenarestat are potent inhibitors of aldose reductase, aiming to prevent or reduce the accumulation of sorbitol and thereby alleviate associated cellular stress.[4][5]

The following diagram illustrates the polyol pathway and the site of action for this compound and zenarestat.

Polyol_Pathway cluster_Cell Intracellular Space Glucose Excess Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Complications Cellular Stress & Diabetic Complications Sorbitol->Complications Fructose Fructose AR->Sorbitol SDH->Fructose Inhibitors This compound & Zenarestat Inhibitors->AR Inhibition

Caption: Polyol pathway of glucose metabolism and ARI mechanism.

Quantitative Data on Sorbitol Reduction

Table 1: Sorbitol Reduction in Preclinical Models (Diabetic Rats)
CompoundAnimal ModelTissueDoseDurationSorbitol Reduction
This compound Streptozotocin (STZ)-diabetic ratsSciatic Nerve1.0 mg/kg/day21 daysSignificant suppression
Streptozotocin (STZ)-diabetic ratsLens1.0 mg/kg/day21 daysEnhanced reduction with repeated administration[6]
Spontaneously Diabetic Torii (SDT) ratsSciatic Nerve0.1, 1.0, 10 mg/kg/day40 weeksDose-dependent suppression (P < 0.05, P < 0.01, P < 0.01 respectively)[7]
Zenarestat Zucker Diabetic Fatty (ZDF) ratsSciatic Nerve3.2 mg/kg/day8 weeksPartial inhibition[8]
Zucker Diabetic Fatty (ZDF) ratsSciatic Nerve32 mg/kg/day8 weeksReduction to near-normal levels[8]
Table 2: Sorbitol Reduction in Human Studies
CompoundStudy PopulationTissue/SurrogateDoseDurationSorbitol Reduction
This compound Patients with Diabetic PolyneuropathySural Sensory Nerves20 mg/day12 weeks83.5% inhibition of accumulation[9]
Patients with Diabetic PolyneuropathyErythrocytes40 mg/day52 weeksSignificant suppression (erythrocyte sorbitol correlates with nerve sorbitol)[9]
Zenarestat Patients with Diabetic PolyneuropathySural NerveDose-dependent52 weeks>80% suppression required for significant improvement in nerve morphology[10]

Experimental Protocols

The following sections detail the general methodologies employed in the studies cited, providing a basis for understanding the generation of the comparative data.

Preclinical Evaluation in Diabetic Rat Models

A common workflow for evaluating the efficacy of aldose reductase inhibitors in preclinical settings is outlined below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Model Selection (e.g., Wistar, SDT, ZDF rats) B Induction of Diabetes (e.g., single high-dose STZ injection) A->B C Confirmation of Diabetes (Blood glucose > 250 mg/dL) B->C D Group Allocation (Control, Diabetic, Drug-treated) C->D E Drug Administration (Oral gavage, daily for specified duration) D->E F Tissue Collection (Sciatic nerve, lens, etc.) E->F G Sorbitol Measurement (e.g., HPLC, Enzymatic Assay, Biosensor) F->G H Functional Assessment (e.g., Motor Nerve Conduction Velocity) F->H

Caption: General experimental workflow for ARI evaluation in rats.
  • Animal Models : Studies on this compound and zenarestat have utilized various rat models. A frequently used model is the streptozotocin (STZ)-induced diabetic rat, which simulates Type 1 diabetes.[6][11] The Zucker Diabetic Fatty (ZDF) rat is another model that represents Type 2 diabetes.[8]

  • Induction of Diabetes : In the STZ model, diabetes is typically induced by a single intraperitoneal injection of STZ dissolved in a citrate buffer.[11] Control animals receive only the buffer solution.

  • Drug Administration : The inhibitors are generally administered orally, once daily, for a period ranging from several weeks to months.[6][8]

  • Sorbitol Measurement : Following the treatment period, tissues such as the sciatic nerve and lens are collected. Sorbitol levels are quantified using methods like high-performance liquid chromatography (HPLC) or enzymatic assays involving sorbitol dehydrogenase.[12] More recent methodologies also include the use of fiber-optic biosensors for rapid measurement.[13]

Clinical Evaluation in Human Subjects
  • Study Design : Clinical trials are typically randomized, double-blind, and placebo-controlled.[9][10][14]

  • Patient Population : Participants are generally adults with a diagnosis of diabetic sensorimotor polyneuropathy.[9]

  • Endpoints : The primary efficacy endpoints often include changes in nerve conduction velocity.[9][10][14] Sorbitol reduction is a key pharmacodynamic marker.

  • Sorbitol Measurement : In human studies, direct measurement of nerve sorbitol requires a sural nerve biopsy.[10] Due to the invasive nature of this procedure, erythrocyte (red blood cell) sorbitol levels are often used as a surrogate marker, as they have been shown to correlate with nerve tissue concentrations.[9]

Conclusion

Both this compound and zenarestat have demonstrated significant efficacy in inhibiting aldose reductase and reducing sorbitol accumulation in both preclinical models and clinical settings. This compound has shown a high percentage of sorbitol inhibition in human sural nerves at a 20 mg/day dose.[9] Zenarestat also achieves substantial sorbitol suppression, with studies indicating that greater than 80% suppression is necessary to see improvements in nerve fiber density.[10]

The choice between these or other ARIs for further development may depend on a variety of factors including potency, pharmacokinetic profiles, tissue penetration, and long-term safety. The data presented here offer a foundational comparison to aid researchers in this endeavor.

References

Ranirestat: A Comparative Efficacy Analysis Against Standard Symptomatic Treatments for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ranirestat, an aldose reductase inhibitor, with standard symptomatic treatments for diabetic peripheral neuropathy (DPN). The information is compiled from multiple clinical trials to offer an objective overview for research and drug development professionals.

Mechanism of Action: A Tale of Two Approaches

Standard symptomatic treatments for painful diabetic neuropathy primarily target the modulation of neurotransmission to dampen pain signals. In contrast, this compound aims to address an underlying pathological mechanism of diabetic complications.

This compound: this compound is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] In hyperglycemic states, aldose reductase converts excess glucose into sorbitol.[2] The accumulation of sorbitol in nerve cells is believed to cause osmotic stress and subsequent nerve damage.[2] By blocking this enzyme, this compound reduces sorbitol accumulation, thereby aiming to slow or prevent the progression of nerve damage.[1][2]

Standard Symptomatic Treatments:

  • Anticonvulsants (Pregabalin, Gabapentin): These drugs are structurally related to the neurotransmitter GABA. Their primary mechanism in neuropathic pain is thought to involve binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (Duloxetine): By blocking the reuptake of serotonin and norepinephrine, these agents enhance the activity of descending inhibitory pain pathways in the central nervous system.[3]

  • Tricyclic Antidepressants (TCAs) (Amitriptyline): TCAs also inhibit the reuptake of serotonin and norepinephrine, similar to SNRIs, but often have a broader range of effects on other receptors, contributing to both their efficacy and side-effect profile.[4]

Efficacy in Clinical Trials: A Head-to-Head Look

The following tables summarize the quantitative efficacy data from key clinical trials for this compound and standard symptomatic treatments. It is important to note that direct head-to-head trials between this compound and these symptomatic treatments are limited; most data comes from placebo-controlled studies.

Table 1: Efficacy of this compound in Diabetic Neuropathy
Clinical Trial EndpointThis compound DoseResult vs. PlaceboStudy Duration
Summed Motor Nerve Conduction Velocity (NCV) 20 mg/daySignificant improvement (p ≤ 0.05)52 weeks
40 mg/daySignificant improvement (p ≤ 0.05)52 weeks
Peroneal Motor NCV 20 mg/daySignificant improvement at weeks 36 and 52 (p ≤ 0.05)52 weeks
Summed Sensory NCV 10, 20, 40 mg/dayNo statistically significant difference52 weeks
Tibial Motor NCV 40 mg/daySignificant increase (0.52 m/s difference, p = 0.021)52 weeks
Modified Toronto Clinical Neuropathy Score (mTCNS) 10, 20, 40 mg/dayNo significant difference52 weeks

Data sourced from multiple clinical trials.[5][6][7][8]

Table 2: Efficacy of Standard Symptomatic Treatments in Painful Diabetic Neuropathy
DrugKey Efficacy EndpointResult vs. PlaceboStudy Duration
Pregabalin Mean Pain Score Reduction (11-point scale) Significant reduction (p < 0.0001)8 weeks
≥50% Pain Reduction 39% (300mg/day) and 47% (600mg/day) of patients vs. 22% for placebo (p < 0.0001)5-13 weeks
Duloxetine Weekly Mean 24-Hour Average Pain Severity Significant improvement with 60 mg and 120 mg doses12 weeks
≥30% Pain Reduction Significantly more common with 60 mg once or twice daily12 weeks
Amitriptyline Pain Relief (Patient Global Assessment) Superior to placebo from week 3 to 66 weeks
Pain Score Reduction 55% of patients achieved good pain relief6 weeks
Gabapentin Mean Daily Pain Score Reduction (11-point scale) Significant reduction (endpoint score 3.9 vs. 5.1 for placebo, p < 0.001)8 weeks
≥50% Pain Reduction Reported in a significant number of patientsMultiple studies

Data sourced from multiple clinical trials.[4][9][10][11][12][13]

Experimental Protocols: A Glimpse into the Methodology

The following are summaries of the experimental protocols for key clinical trials of this compound and a representative standard symptomatic treatment, pregabalin.

This compound Phase III Clinical Trial Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Patient Population: Patients with a diagnosis of diabetic sensorimotor polyneuropathy.[5] Inclusion criteria often include age between 18 and 70 years, a diagnosis of type 1 or type 2 diabetes, and a certain level of glycemic control (e.g., HbA1c ≥ 7.0%).[14]

  • Intervention: Patients were randomly assigned to receive a daily oral dose of this compound (e.g., 10 mg, 20 mg, or 40 mg) or a matching placebo.[5][6]

  • Primary Endpoints: Co-primary endpoints typically included the change from baseline in tibial motor nerve conduction velocity and the total modified Toronto Clinical Neuropathy Score (mTCNS).[7]

  • Secondary Endpoints: These often included other nerve conduction parameters (e.g., median and sural sensory NCV), quantitative sensory testing (QST), and safety assessments.[5][6]

  • Duration: The treatment period for these trials was typically 52 weeks.[5][7]

Pregabalin Clinical Trial Protocol for Painful DPN
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[9]

  • Patient Population: Patients with a 1- to 5-year history of painful diabetic peripheral neuropathy and a baseline pain score of ≥40 mm on the Short-Form McGill Pain Questionnaire (SF-MPQ) visual analogue scale.[9]

  • Intervention: Patients were randomized to receive a fixed dose of pregabalin (e.g., 300 mg/day) or placebo.[9]

  • Primary Endpoint: The primary efficacy measure was the endpoint mean pain score from daily patient diaries, rated on an 11-point numerical pain rating scale.[9]

  • Secondary Endpoints: These included the SF-MPQ scores, sleep interference scores, Patient and Clinical Global Impression of Change (PGIC and CGIC), and the Short Form-36 (SF-36) Health Survey scores.[9]

  • Duration: The treatment duration for this specific trial was 8 weeks.[9]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

Ranirestat_Mechanism_of_Action cluster_hyperglycemia Hyperglycemic State cluster_polyol_pathway Polyol Pathway in Nerve Cell Glucose High Blood Glucose Glucose_in_cell Excess Glucose in Nerve Cell Glucose->Glucose_in_cell AldoseReductase Aldose Reductase Glucose_in_cell->AldoseReductase Substrate Sorbitol Sorbitol Accumulation NerveDamage Osmotic Stress & Nerve Damage Sorbitol->NerveDamage AldoseReductase->Sorbitol Catalyzes Conversion This compound This compound This compound->AldoseReductase Inhibits

Caption: Mechanism of action of this compound in the polyol pathway.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Pain Scores, NCV, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentGroup Treatment Group (e.g., this compound) Randomization->TreatmentGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup FollowUp Follow-up Visits (Efficacy & Safety Monitoring) TreatmentGroup->FollowUp PlaceboGroup->FollowUp DataCollection Data Collection & Blinding FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation Analysis->Results

Caption: A generalized workflow for a randomized controlled clinical trial.

References

A Comparative Guide to the Structure-Activity Relationship of Ranirestat-Like Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ranirestat-like compounds as inhibitors of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. The structure-activity relationship (SAR) is explored through quantitative data, experimental methodologies, and pathway visualizations to support researchers and professionals in drug development.

Introduction to this compound and Aldose Reductase Inhibition

This compound is a potent and specific inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in tissues, which in turn causes osmotic stress and contributes to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound and similar compounds aim to mitigate these detrimental effects. This compound itself is a spirohydantoin derivative, and its structure-activity relationship is a key area of investigation for the development of more effective and safer second-generation inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro aldose reductase (ALR2) inhibitory activity (IC50) of a series of spirobenzopyran derivatives, which share a spirocyclic core similar to this compound. These data provide insights into the structural modifications that influence inhibitory potency. The reference compound, Sorbinil, is a well-known aldose reductase inhibitor.

CompoundNYXRR'IC50 (µM)[2][3]
Sorbinil -----0.65
1 0COH4-OMe-PhH2.25
2 0COBr4-OMe-PhH0.58
3 1COH4-OMe-PhMeNot Active
4 1COBr4-OMe-PhMe4.97
5 0COHMeMe42.3
6 0COBrMeMe17.3
7 1COHMeMe2.00
8 1COBrMeMeNot Active
9 1CH2HMeMeNot Active
10 1CH2BrMeMe4.17

Key Structure-Activity Relationship Insights:

  • Effect of Bromine Substitution: The presence of a bromine atom at the X position of the benzopyran ring generally enhances inhibitory activity. For instance, compound 2 (IC50 = 0.58 µM) is significantly more potent than its non-brominated counterpart, compound 1 (IC50 = 2.25 µM).[2][3] A similar trend is observed when comparing compound 6 to 5 .

  • Influence of the Spiro-Ring System: Expanding the spiro-oxazolidinone ring (n=0) to a spiromorpholone ring (n=1) appears to be detrimental to the activity. Compound 3 , the homolog of 1 , is inactive, and compound 4 shows a nearly 8-fold reduction in potency compared to 2 .[2][3]

  • Impact of Substituents at R and R': Replacing the p-methoxyphenyl group at the R position with smaller methyl groups (compounds 5-10 ) generally leads to a significant decrease in inhibitory activity compared to compounds 1-4 . This suggests that a larger aromatic group at this position is favorable for binding to the enzyme's active site.

Experimental Protocols

The following is a detailed methodology for a common in vitro aldose reductase inhibition assay.

1. Enzyme and Substrate Preparation:

  • Enzyme Source: Aldose reductase can be purified from various sources, such as rat lenses or human recombinant sources.

  • Enzyme Solution: A stock solution of the purified enzyme is prepared in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0) and its concentration is determined.

  • Substrate Solution: A stock solution of the substrate, typically DL-glyceraldehyde, is prepared in the assay buffer.

  • Cofactor Solution: A stock solution of the cofactor, β-NADPH, is prepared in the assay buffer.

2. Aldose Reductase Activity Assay (Spectrophotometric Method):

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of the substrate by aldose reductase.

  • Reaction Mixture: A typical reaction mixture in a quartz cuvette contains:

    • 0.1 M Phosphate buffer (pH 6.2)

    • 0.1 mM NADPH

    • The test compound (inhibitor) at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all assays).

    • Purified aldose reductase enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde (e.g., to a final concentration of 10 mM).

  • Measurement: The decrease in absorbance at 340 nm is monitored for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C) using a UV-Vis spectrophotometer.

  • Calculation of Inhibition: The rate of the reaction (change in absorbance per minute) is calculated for the control (no inhibitor) and for each concentration of the test compound. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Polyol Pathway and the Role of Aldose Reductase

The following diagram illustrates the polyol pathway, highlighting the central role of aldose reductase in the conversion of glucose to sorbitol, a key step in the development of diabetic complications.

Polyol_Pathway cluster_AR Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose AldoseReductase Aldose Reductase (Rate-Limiting Step) NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase Sorbitol Dehydrogenase NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase Experimental_Workflow Start Start Prep Prepare Reagents: - Aldose Reductase Enzyme - NADPH (Cofactor) - DL-Glyceraldehyde (Substrate) - Test Compounds (Inhibitors) Start->Prep Incubate Incubate Enzyme, NADPH, and Test Compound Prep->Incubate Assay Perform Spectrophotometric Assay (Measure NADPH oxidation at 340 nm) Analyze Analyze Data: - Calculate % Inhibition - Determine IC50 Value Assay->Analyze Initiate Initiate Reaction with Substrate Incubate->Initiate Initiate->Assay End End Analyze->End

References

Safety Operating Guide

Proper Disposal of Ranirestat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Ranirestat is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemicals and pharmaceuticals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

This compound is an aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy. As with any research chemical, proper handling and disposal are paramount to ensure personnel safety and environmental protection. Unused or waste this compound should be managed as chemical waste through an approved institutional program.

Summary of Disposal Options for this compound

The appropriate disposal method for this compound depends on the quantity of waste, its physical form (solid or in solution), and institutional procedures. Below is a table summarizing the recommended disposal pathways.

Disposal MethodDescriptionApplicable ToKey Considerations
Institutional Chemical Waste Program Collection by the institution's EHS department for disposal by a licensed hazardous waste vendor.Bulk quantities of pure this compound, contaminated materials (e.g., gloves, weighing paper), and solutions containing this compound.This is the primary and recommended method of disposal. Waste must be properly labeled and segregated according to institutional guidelines.
Incineration High-temperature destruction of the chemical.Solid and liquid waste containing this compound.Often the final step in the institutional chemical waste program. Ensures complete destruction of the active compound.[1]
Landfill (after treatment) Disposal in a designated hazardous waste landfill.Solid waste that has been appropriately treated and containerized.This method is less common for pharmaceuticals and is determined by the waste vendor based on the chemical's properties.
Sewer Disposal Not Recommended. Not applicable.The environmental fate of this compound is not well-documented. To prevent aquatic contamination, sewer disposal is strongly discouraged.

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or deactivation of this compound are not available in the public domain. Therefore, physical removal and destruction by a licensed waste management facility are the standard procedures.

Step-by-Step Guidance for Disposal of Small Quantities

For trace amounts of this compound, such as on contaminated labware, the following general steps, adapted from guidelines for pharmaceutical disposal, should be followed in consultation with your EHS office:

  • Decontamination of Labware:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining this compound.

    • Collect the rinsate in a designated hazardous waste container.

    • The cleaned labware can then be washed according to standard laboratory procedures.

  • Disposal of Contaminated Solids:

    • Place items such as contaminated gloves, weighing paper, and absorbent pads into a designated solid chemical waste container.

    • Ensure the container is properly sealed and labeled with its contents.

  • Disposal of Expired or Unused this compound:

    • Keep the compound in its original, labeled container.

    • Segregate it with other chemical waste for pickup by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

cluster_0 A Unused or Waste this compound Generated B Is this a DEA controlled substance? A->B C Consult EHS for special disposal procedures. B->C Yes D Is the material a sharp? B->D No E Dispose of in an approved sharps container. D->E Yes F Is the waste mixed with biohazardous material? D->F No G Follow institutional biohazardous waste procedures. F->G Yes H Is the waste mixed with radioactive material? F->H No I Follow institutional radioactive waste procedures. H->I Yes J Segregate as chemical waste. H->J No K Package in a sealed, labeled container. J->K L Store in designated satellite accumulation area. K->L M Arrange for pickup by EHS. L->M

Caption: Decision workflow for the disposal of this compound in a research setting.

References

Personal protective equipment for handling Ranirestat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with Ranirestat. The following procedures are designed to ensure a safe laboratory environment and proper management of this aldose reductase inhibitor.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.[1]

Protection Type Specification Standard/Reference
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves. Must be inspected prior to use.Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[1]
Body Protection Fire/flame resistant and impervious clothing.Selected based on the task, risks involved, and approved by a safety specialist.[1][2]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.Use in accordance with institutional and regulatory guidelines.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Engineering controls like exhaust ventilation should be used to keep airborne concentrations below occupational exposure limits.[2]

  • Avoid Contact: Prevent all contact with skin and eyes.[1]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Tools: Use non-sparking tools to prevent ignition.[1]

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]

Storage Conditions:

  • Container: Keep the container tightly closed.[1]

  • Environment: Store in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store separately from foodstuff containers or other incompatible materials.[1]

Emergency and First Aid Plan

Immediate and appropriate response to an exposure is critical. Set up emergency exits and a risk-elimination area before beginning work.[1]

Exposure Route Immediate Action
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse the eye with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Inhalation Move the person to fresh air. If symptoms occur, get medical attention.[2]

Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]

  • Personal Protection: Wear appropriate PPE, including chemical-impermeable gloves and safety goggles, during cleanup.[1]

  • Fire Extinguishing: Use dry chemical, carbon dioxide, or alcohol-resistant foam. For larger fires, wear a self-contained breathing apparatus.[1]

Disposal Plan

Disposal of investigational drugs like this compound must be handled with care to protect the environment and comply with regulations.

Laboratory Disposal Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[3]

  • Segregation: Do not mix with other waste streams unless directed by EHS.

  • Packaging for Disposal:

    • For non-hazardous agents, the material may be placed in red biohazard-chemotoxic containers for incineration.[3]

    • If deemed hazardous, EHS will provide specific instructions for packaging and pickup by an approved environmental management vendor for incineration.[3]

  • Decontamination: Thoroughly decontaminate any containers or surfaces that have come into contact with this compound.

  • General Guidance: Do not dispose of this compound down the drain.[1] For general, non-regulated pharmaceutical waste, the FDA recommends mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the trash.[4][5] However, for an investigational chemical in a research setting, the institutional EHS protocol takes precedence.[3]

Workflow for Handling this compound

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Decontamination & Disposal cluster_emergency Emergency Protocol prep 1. Don PPE (Goggles, Gloves, Lab Coat) handling 2. Handle in Ventilated Area (Fume Hood) prep->handling experiment 4. Perform Experiment handling->experiment storage 3. Store Securely (Cool, Dry, Tightly Sealed) decon 5. Decontaminate Surfaces & Glassware experiment->decon waste 6. Segregate Waste decon->waste ehs 7. Consult EHS for Disposal waste->ehs dispose 8. Dispose via Approved Vendor ehs->dispose spill Spill spill_response Spill Response (Evacuate, Ventilate, Contain) spill->spill_response exposure Exposure first_aid First Aid Measures (Wash Skin, Flush Eyes) exposure->first_aid

Caption: Workflow for the safe handling, use, and disposal of this compound in a laboratory setting.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.